(4-Ethoxy-2,3-difluorophenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKSFBWOZSQGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568810 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212386-71-5 | |
| Record name | B-(4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212386-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2,3-difluorphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Ethoxy-2,3-difluorophenyl)boronic acid
CAS Number: 212386-71-5
This technical guide provides a comprehensive overview of (4-Ethoxy-2,3-difluorophenyl)boronic acid, a crucial reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
This compound is a white to off-white solid, valued for its unique electronic and structural properties imparted by the ethoxy and difluoro substituents. These features enhance its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 212386-71-5 |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154 °C |
| Boiling Point | 316.0 ± 52.0 °C (Predicted) |
| Solubility | Soluble in Methanol |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Synthesis and Purification
The synthesis of this compound typically proceeds via a Grignard reaction or lithium-halogen exchange with the corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis. The precursor, 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0), is a key starting material.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 1-Bromo-4-ethoxy-2,3-difluorobenzene. This protocol is adapted from general procedures for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-4-ethoxy-2,3-difluorobenzene
-
Magnesium turnings or n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Organometallic Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a solution of 1-Bromo-4-ethoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF to the flask. A crystal of iodine may be added to initiate the reaction.
-
Maintain the reaction under gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to -78°C.
-
Alternative (Lithiation): Dissolve 1-Bromo-4-ethoxy-2,3-difluorobenzene in anhydrous THF and cool to -78°C. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.
-
-
Borylation:
-
To the cooled organometallic solution, add trimethyl borate (1.5 equivalents) dropwise, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl until the solution is acidic.
-
Stir vigorously for 1-2 hours until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield pure this compound as a white crystalline solid.
-
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically to construct biaryl or vinyl-aryl structures. The fluorine atoms on the phenyl ring can influence the electronic properties and metabolic stability of the final molecule, making this reagent particularly valuable in medicinal chemistry.
Caption: The role of this compound in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound using this compound and an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent system, e.g., 1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Reaction Setup:
-
To a reaction flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (Dioxane/Water).
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The structural motif provided by this compound is relevant to the development of potent and selective kinase inhibitors, a major class of therapeutic agents, particularly in oncology. For example, the synthesis of inhibitors for TGFβ-activated kinase 1 (TAK1) often involves the creation of complex biaryl structures where this boronic acid could serve as a key building block. TAK1 is a critical node in signaling pathways that regulate inflammation and cell survival.
TAK1 is activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the downstream activation of the NF-κB and MAPK signaling pathways. Inhibiting TAK1 can block these pro-inflammatory and pro-survival signals, making it an attractive target for treating inflammatory diseases and certain cancers.
Caption: Simplified TAK1 signaling pathway and the point of intervention for inhibitors.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its defining role in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl molecules. The physicochemical properties conferred by its unique substitution pattern make it an important reagent for the drug discovery and development community, particularly in the synthesis of targeted therapeutics like kinase inhibitors. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important chemical entity.
References
physical and chemical properties of (4-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic and medicinal chemistry. Its unique electronic properties, conferred by the presence of two fluorine atoms and an ethoxy group on the phenyl ring, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, along with generalized experimental protocols for its synthesis and application.
Boronic acids and their derivatives are widely utilized in pharmaceutical development due to their versatile reactivity, stability, and relatively low toxicity.[1] The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound of high interest to drug discovery programs.[2]
Physical and Chemical Properties
This compound is typically a white to off-white crystalline powder.[3] It is stable under recommended storage conditions, though it may form anhydrides. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 212386-71-5 | [3] |
| Molecular Formula | C₈H₉BF₂O₃ | [3] |
| Molecular Weight | 201.96 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 154 °C (lit.) | [3] |
| Purity | 97 - 105% (Assay by titration) | [3] |
| Storage Conditions | Store at room temperature | [3] |
Experimental Protocols
Generalized Synthesis of Arylboronic Acids
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
dot
Caption: Generalized workflow for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-4-ethoxy-2,3-difluorobenzene (or other suitable aryl halide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Trimethyl borate or other trialkyl borate
-
Aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the aryl halide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the solution, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a specified time to allow for complete lithium-halogen exchange.
-
In a separate flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This compound is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol:
-
To a reaction vessel, add the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system (e.g., toluene, dioxane, and/or water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
As of the current literature, there is no specific information available detailing the direct biological activity or involvement of this compound in any signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the construction of more complex, biologically active molecules for drug discovery and development.[3] The unique substitution pattern of this molecule can be leveraged to explore structure-activity relationships in various therapeutic targets. Boronic acids, in general, are a class of compounds with numerous biological applications, including acting as enzyme inhibitors.[4]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl systems relevant to pharmaceutical and materials science. While detailed experimental protocols for its specific synthesis are not widely published, established methodologies for arylboronic acid synthesis can be adapted. The true value of this compound lies in its potential to introduce a unique combination of fluorine and ethoxy substituents into target molecules, thereby enabling the fine-tuning of their physicochemical and biological properties. Further research into the synthesis and applications of this compound will undoubtedly continue to contribute to advancements in medicinal chemistry and drug discovery.
References
A Technical Guide to (4-Ethoxy-2,3-difluorophenyl)boronic Acid for Advanced Research
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, including the ethoxy group and difluoro substitutions on the phenyl ring, make it a valuable reagent, particularly in cross-coupling reactions for the creation of complex molecules. This guide provides an in-depth overview of its core properties, a general experimental protocol for its application, and its role in drug discovery.
Core Properties and Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₉BF₂O₃[1] |
| Molecular Weight | 201.96 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| CAS Number | 212386-71-5[1] |
| Melting Point | 154 °C[1] |
Logical Relationship of Chemical Properties
The following diagram illustrates the relationship between the compound's name, its chemical formula, and its calculated molecular weight.
References
An In-depth Technical Guide to (4-Ethoxy-2,3-difluorophenyl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the ethoxy and difluoro substituents on the phenyl ring, make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.
Core Compound Specifications
This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Ethoxy-2,3-difluorobenzeneboronic acid | [1] |
| CAS Number | 212386-71-5 | [2] |
| Molecular Formula | C₈H₉BF₂O₃ | [2] |
| Molecular Weight | 201.96 g/mol | [2] |
| Melting Point | 151-154 °C | [2] |
| Solubility | 145 mg/L at 20 °C | [2] |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data (Predicted and Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and boronic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six carbons of the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and will show signals corresponding to the two fluorine atoms on the phenyl ring.
-
¹¹B NMR: The boron NMR spectrum will provide information about the environment of the boron atom.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (broad band around 3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group. The C-F and B-O bonds will also have characteristic absorptions.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is based on a patented one-pot synthesis method.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Ethoxy-2,3-difluorobromobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Hydrogen peroxide
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. Gently warm the flask to initiate the reaction. Add a solution of 4-ethoxy-2,3-difluorobromobenzene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Boration: In a separate flame-dried flask under a nitrogen atmosphere, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula transfer while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Stir the mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[4]
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., 0.05 equivalents). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Add the degassed solvent and the aqueous base solution. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude biaryl product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Development
The incorporation of the 4-ethoxy-2,3-difluorophenyl moiety into drug candidates can significantly influence their pharmacological properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can also modulate these properties and provide additional points for molecular interactions.[5]
While a specific signaling pathway directly targeted by a drug derived from this compound is not prominently documented in publicly available literature, this structural motif is present in compounds investigated as inhibitors of various kinases. For instance, derivatives containing a difluorophenyl group have been explored as inhibitors in signaling pathways such as the MET kinase pathway, which is implicated in cancer.[6] The Hedgehog signaling pathway is another area where such compounds could potentially find application as inhibitors.[7][8]
Below is a conceptual workflow illustrating the role of this compound in the synthesis of a potential kinase inhibitor and its subsequent biological evaluation.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its unique substitution pattern offers a strategic advantage for modulating the physicochemical and pharmacological properties of target molecules. The detailed protocols and compiled data in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity in their synthetic endeavors.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Applications of (4-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Ethoxy-2,3-difluorophenyl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its melting and boiling points, provides standardized experimental protocols for their determination, and illustrates its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Core Compound Specifications
This compound, with the CAS number 212386-71-5, is a white to off-white crystalline solid.[1][2] It is recognized for its utility as a versatile reagent, particularly in the synthesis of complex organic molecules for pharmaceutical and agrochemical development.[1]
Data Presentation: Physicochemical Properties
The key physical properties of this compound are summarized in the table below for clear and easy reference.
| Property | Value | Notes |
| Melting Point | 151-154 °C | |
| 154 °C[1][2] | Lit. value | |
| Boiling Point | 316.0 ± 52.0 °C | Predicted value |
| Appearance | White to off-white crystalline powder[1][2] | |
| CAS Number | 212386-71-5[1][2] | |
| Synonyms | 4-Ethoxy-2,3-difluorobenzeneboronic acid[1][2] |
Experimental Protocols
The following sections detail standardized laboratory methodologies for the determination of the melting and boiling points of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. This property is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a glass capillary tube is pressed into the sample. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2]
-
Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus. A thermometer is placed in its designated holder to monitor the temperature of the block.
-
Measurement:
-
The apparatus is heated at a rapid rate initially to approach the expected melting point.[3]
-
As the temperature nears the anticipated melting point (around 140 °C for this compound), the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.[3]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Boiling Point Determination (Thiele Tube Method)
For solid compounds with a known, albeit predicted, boiling point, this microscale method can be employed. It determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.[5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or wire. This assembly is then clamped and immersed in the heating oil within the Thiele tube, ensuring the sample is below the oil level.[5][6]
-
Measurement:
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6]
-
As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[5][7]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5][6]
-
Mandatory Visualization: Synthetic Application Workflow
This compound is a crucial reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in many drug candidates.[1][8][9] The catalytic cycle of this reaction is depicted below.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. mt.com [mt.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Yoneda Labs [yonedalabs.com]
- 9. organicreactions.org [organicreactions.org]
Unveiling the Solubility Profile of (4-Ethoxy-2,3-difluorophenyl)boronic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of (4-Ethoxy-2,3-difluorophenyl)boronic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and visualizes a critical synthetic pathway where this compound plays a pivotal role.
Core Solubility Characteristics
This compound exhibits varied solubility depending on the solvent system. While it is generally considered to have favorable solubility characteristics for synthetic applications, precise quantitative data is crucial for experimental design and reproducibility.[1]
Aqueous Solubility
The solubility of this compound in water has been determined to be 145 mg/L at 20°C.[2] This low aqueous solubility is a common feature of many phenylboronic acid derivatives and is an important consideration for its handling and in biological assays.
Organic Solvent Solubility
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 145 mg/L | 20 |
| Methanol | Soluble | Not Specified |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are widely accepted for determining the solubility of boronic acids and other chemical compounds.
Dynamic (Synthetic) Method for Organic Solvents
This method is based on determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3]
Materials and Equipment:
-
This compound
-
High-purity organic solvents (e.g., DMSO, ethanol, methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Calibrated thermometer or temperature probe
-
Luminance probe or visual observation setup
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent to create a biphasic sample of known composition.
-
Heating and Dissolution: Place the sample in the jacketed glass vessel and heat it slowly and at a constant rate (e.g., 0.5 K/min) while stirring vigorously.
-
Equilibrium Determination: Continuously monitor the sample for the disappearance of turbidity. The temperature at which the solution becomes completely clear is the solid-liquid equilibrium point for that specific concentration.
-
Data Collection: Repeat the procedure with different compositions of the boronic acid and solvent to construct a solubility curve.
Equilibrium Solubility Method for Aqueous Solutions
This protocol is suitable for determining the solubility in aqueous buffers, which is particularly relevant for biopharmaceutical applications.
Materials and Equipment:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8)
-
Shaking incubator or orbital shaker maintained at a constant temperature (e.g., 37 ± 1 °C)
-
Centrifuge and/or syringe filters (e.g., 0.45 µm pore size)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: Place the containers in a shaking incubator set to the desired temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments.
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by direct filtration of the sample.
-
Concentration Analysis: Accurately dilute the saturated solution and determine the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Replication: Perform the experiment in triplicate for each pH condition to ensure the reliability of the results.
Application in Synthetic Chemistry: The Suzuki-Miyaura Coupling
This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often the core structures of pharmaceuticals.[7]
The general workflow for a Suzuki-Miyaura coupling reaction is a well-defined catalytic cycle.
The workflow for utilizing this compound in a typical Suzuki-Miyaura coupling experiment is outlined below.
Conclusion
This compound is a versatile building block with a solubility profile that makes it amenable to a variety of synthetic transformations, particularly in organic solvents commonly used for cross-coupling reactions. Understanding its solubility is paramount for optimizing reaction conditions, ensuring scalability, and for its potential application in the development of novel pharmaceuticals. The provided experimental protocols offer a robust framework for generating precise solubility data, while the visualized Suzuki-Miyaura coupling workflow highlights a key application of this important synthetic intermediate.
References
A Technical Guide to the Spectral Analysis of (4-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the expected quantitative NMR and MS data for (4-Ethoxy-2,3-difluorophenyl)boronic acid. These predictions are derived from established chemical shift correlations, coupling constant databases, and known fragmentation patterns of arylboronic acids.
Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.2 - 7.5 | m | - | Ar-H (2H) |
| 4.15 | q | J = 7.0 | O-CH₂ -CH₃ | |
| 1.45 | t | J = 7.0 | O-CH₂-CH₃ | |
| ~5.0 - 8.0 | br s | - | B(OH )₂ | |
| ¹³C | ~150 - 155 | dd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | C -F (C2, C3) |
| ~145 - 150 | t | ²JCF ≈ 15-25 | C -O (C4) | |
| ~120 - 125 | m | - | C -H (C5, C6) | |
| ~110 - 115 | (broad) | - | C -B (C1) | |
| 64.5 | s | - | O-CH₂ -CH₃ | |
| 14.5 | s | - | O-CH₂-CH₃ | |
| ¹⁹F | -130 to -150 | m | - | Ar-F |
| ¹¹B | 25 - 30 | br s | - | B (OH)₂ |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B. The signal for the carbon attached to boron (C-B) is often broadened and may be difficult to observe.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₈H₉BF₂O₃ | |
| Molecular Weight | 201.97 g/mol | |
| Ionization Mode | ESI- / ESI+ | Electrospray ionization is a common technique for boronic acids. |
| [M-H]⁻ | 200.96 | Expected in negative ion mode. |
| [M+H]⁺ | 202.98 | Expected in positive ion mode, though often weak. |
| [M-H₂O-H]⁻ | 182.95 | Common fragmentation pathway involving loss of water. |
| Boroxine Formation | Variable | Boronic acids can form cyclic trimers (boroxines) through dehydration, especially in the gas phase or upon heating. This can lead to ions corresponding to the trimer and its fragments. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data for boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh the boronic acid sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Solvent Choice Consideration: Boronic acids have a tendency to form oligomers, which can lead to broad signals in the NMR spectrum. Using a solvent like Methanol-d₄ or adding a small amount of D₂O can help break up these oligomers and sharpen the signals, particularly for the B(OH)₂ protons.
-
Add a small amount of TMS as an internal reference for ¹H and ¹³C spectra.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and investigate the fragmentation pattern of the compound.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Volatile acid or base if needed (e.g., formic acid, ammonium acetate)
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a Liquid Chromatography (LC) system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the boronic acid (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
A small amount of formic acid or ammonium acetate can be added to the solvent to promote ionization.
-
-
LC-MS Analysis:
-
Set up the LC system with an appropriate column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC-MS system.
-
Set the ESI source to operate in both positive and negative ion modes in separate runs to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion in both positive and negative modes.
-
Analyze the isotopic pattern to confirm the presence of boron.
-
If fragmentation is observed, analyze the mass differences to propose fragmentation pathways. Be mindful of the potential for in-source dehydration or boroxine formation.
-
Workflow for Spectral Characterization
The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a novel boronic acid like this compound.
This comprehensive approach ensures a thorough and accurate structural characterization of this compound, providing researchers and drug development professionals with the reliable data necessary for their work.
The Fluorine Advantage: A Technical Guide to the Role of Fluorine Atoms in Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the profound influence of fluorine on the reactivity and properties of boronic acids. Understanding these effects is critical for the rational design of novel therapeutics, catalysts, and advanced materials.
Core Principles: The Electronic Influence of Fluorine
The high electronegativity of fluorine is the primary driver of its significant impact on the chemical behavior of boronic acids. When appended to an arylboronic acid, fluorine atoms exert strong electron-withdrawing effects, which modulate the acidity and reactivity of the boronic acid moiety.
Impact on Acidity (pKa)
The introduction of fluorine substituents generally increases the Brønsted acidity of phenylboronic acids (lowers the pKa).[1][2] This is a crucial factor in their interaction with biological targets, as the anionic boronate form is often the active species.[1] The magnitude of this effect is position-dependent:
-
Ortho Position: A fluorine atom at the ortho position leads to the most significant increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid, which stabilizes the corresponding boronate anion.[1][3]
-
Meta Position: In the meta position, the electron-withdrawing inductive effect of fluorine dominates, leading to a notable increase in acidity.[1]
-
Para Position: At the para position, the inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom, resulting in a smaller increase in acidity compared to the ortho and meta positions.[1]
The following diagram illustrates the logical relationship of how fluorine substitution influences the acidity of boronic acids.
Caption: Fluorine's influence on boronic acid acidity.
Lewis Acidity
The electron-withdrawing nature of fluorine also enhances the Lewis acidity of the boron center.[4] This property can be quantified by the Gutmann-Beckett method, which determines the Acceptor Number (AN) of the corresponding boronate esters.[2] A higher AN value indicates greater Lewis acidity. Similar to Brønsted acidity, the introduction of fluorine substituents generally increases the AN of boronate esters.[3]
Quantitative Data on Fluorinated Phenylboronic Acids
The following tables summarize the reported pKa and Acceptor Number (AN) values for a selection of fluorinated phenylboronic acids and their corresponding catechol esters, providing a clear comparison of the electronic effects of fluorine substitution.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa | Reference(s) |
| Phenylboronic acid | 8.86 | [1] |
| 2-Fluorophenylboronic acid | 8.00 | [2] |
| 3-Fluorophenylboronic acid | 8.36 | [2] |
| 4-Fluorophenylboronic acid | 8.77 | [2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | 8.08 | [5] |
| 4-(Trifluoromethoxy)phenylboronic acid | 8.16 | [5] |
| 2-Formyl-5-(trifluoromethyl)phenylboronic acid | 6.28 | [6] |
Table 2: Lewis Acidity (Acceptor Number) of Catechol Esters of Selected Fluorinated Phenylboronic Acids
| Phenylboronic Acid Precursor | Acceptor Number (AN) | Reference(s) |
| Phenylboronic acid | 49.6 | [2] |
| 2-Fluorophenylboronic acid | 54.1 | [2] |
| 3-Fluorophenylboronic acid | 52.3 | [2] |
| 4-Fluorophenylboronic acid | 51.0 | [2] |
| Pentafluorophenylboronic acid | 56.4 | [4] |
Applications in Drug Discovery and Development
Fluorinated boronic acids are invaluable in drug discovery due to their unique ability to form reversible covalent bonds with biological targets, particularly serine proteases.[4][7] The enhanced acidity of fluorinated boronic acids can lead to stronger interactions with the target enzyme.
Mechanism of Proteasome Inhibition by Bortezomib
Bortezomib, a dipeptide boronic acid analog, is a prime example of a successful drug that utilizes a boronic acid moiety to inhibit the 26S proteasome, a key target in cancer therapy.[1][8] The boronic acid group in bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the proteasome.[9] Inhibition of the proteasome leads to the accumulation of misfolded proteins, triggering endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[1][8] This ultimately induces apoptosis in cancer cells. Furthermore, proteasome inhibition prevents the degradation of IκB, an inhibitor of the NF-κB signaling pathway, leading to the suppression of pro-survival genes.[8][10]
The following diagram illustrates the signaling pathway of proteasome inhibition by bortezomib.
Caption: Bortezomib's mechanism of action.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of fluorinated boronic acids.
Synthesis of 2-Fluorophenylboronic Acid
A common method for the synthesis of 2-fluorophenylboronic acid involves a halogen-metal exchange reaction followed by borylation.[11]
Materials:
-
2-Bromo-1-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-bromo-1-fluorobenzene in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi while maintaining the temperature at -78 °C.
-
Stir for 1 hour to ensure complete halogen-metal exchange.
-
Add triisopropyl borate and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl.
-
Extract the product with an organic solvent and purify.
Copper-Mediated Fluorination of Arylboronic Acids
This method allows for the direct conversion of arylboronic acids to aryl fluorides.[12][13]
Materials:
-
Arylboronic acid
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·toluene
-
Pyridine
-
Potassium fluoride (K¹⁸F for radiolabeling)
-
Dimethylformamide (DMF)
Procedure:
-
Combine the arylboronic acid, Cu(OTf)₂·toluene, and pyridine in DMF.
-
Add K¹⁸F (for radiolabeling).
-
Heat the reaction mixture at 110 °C for 20 minutes.[14]
-
Purify the product using high-performance liquid chromatography (HPLC).
Iridium-Catalyzed C-H Borylation of Fluoroarenes
This protocol is a powerful method for the synthesis of fluorinated aryl boronic esters.[15]
Materials:
-
Fluoroarene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (catalyst precursor)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)
-
Cyclohexane (solvent)
Procedure:
-
In a glovebox, combine the fluoroarene, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy in cyclohexane.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, remove the solvent and purify the product.
Proteasome Inhibition Assay
The inhibitory activity of boronic acids against the proteasome can be determined using a fluorescence-based assay.[16][17]
Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Boronic acid inhibitor
Procedure:
-
Pre-incubate the proteasome with varying concentrations of the boronic acid inhibitor in the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.
High-Throughput Screening of Boronic Acid Inhibitors
The discovery of novel boronic acid-based drugs often relies on high-throughput screening (HTS) of large compound libraries. The following workflow outlines a typical HTS process for identifying new boronic acid inhibitors.
Caption: High-throughput screening workflow.
Conclusion
The incorporation of fluorine into boronic acids offers a powerful and versatile tool for modulating their reactivity and physicochemical properties. The electron-withdrawing nature of fluorine enhances both the Brønsted and Lewis acidity of boronic acids, which can be strategically exploited in the design of potent enzyme inhibitors and efficient catalysts. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the "fluorine advantage" in their pursuit of novel and impactful chemical entities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (4-Ethoxy-2,3-difluorophenyl)boronic Acid in Advanced Chemical Synthesis
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-2,3-difluorophenyl)boronic acid has emerged as a critical building block in the landscape of modern organic and materials chemistry. Its unique structural features, combining an ethoxy group and a difluorinated phenyl ring, impart desirable properties to target molecules, making it a valuable reagent in the synthesis of high-value compounds. This technical guide delves into the primary applications of this versatile boronic acid, focusing on its role in the development of novel therapeutics and advanced materials. We provide a comprehensive overview of its use in Suzuki-Miyaura coupling reactions, supported by detailed experimental protocols and quantitative data to facilitate its application in research and development.
Core Applications
Extensive research has highlighted two principal areas where this compound serves as an indispensable synthetic intermediate:
-
Medicinal Chemistry: As a key component in the synthesis of potent inhibitors of Human Immunodeficiency Virus (HIV) replication.
-
Materials Science: As a dopant or component in the formulation of advanced liquid crystal compositions.
The fluorinated ethoxy-substituted phenyl motif is particularly sought after in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. The ethoxy group can also participate in crucial interactions within protein binding pockets. In materials science, the unique electronic and steric properties of this moiety can influence the mesomorphic and electro-optical properties of liquid crystals.
Application in the Synthesis of HIV Replication Inhibitors
A significant application of this compound is in the synthesis of pyridin-3-yl acetic acid derivatives, which have been identified as potent inhibitors of HIV replication. These compounds are synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Experimental Workflow: Suzuki-Miyaura Coupling
The general workflow for the synthesis of a pyridin-3-yl acetic acid derivative using this compound is depicted below. This process involves the coupling of the boronic acid with a suitable brominated pyridine derivative.
Caption: General workflow for the synthesis of a pyridin-3-yl acetic acid derivative via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
(S)-isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a flame-dried round-bottom flask, add (S)-isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate (1.0 eq).
-
Add this compound (1.2 eq).
-
Add sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Note: This is a generalized protocol. Optimization of the catalyst, base, solvent, and temperature may be required to achieve optimal yields for this specific transformation.
Quantitative Data
Quantitative data for the synthesis and biological activity of the target HIV inhibitor are crucial for evaluating the efficacy of the synthetic route and the potency of the final compound.
| Parameter | Value | Reference |
| Suzuki Coupling Yield | Not specified in public literature | Patent WO2018127800A1[1] |
| IC₅₀ (HIV Replication) | Not specified for this specific compound | Patent WO2018127800A1[1] |
Further research is required to ascertain specific yields and biological activity data for compounds synthesized using this compound.
Application in Liquid Crystal Compositions
This compound is also utilized in the field of materials science, specifically in the formulation of liquid crystals. The incorporation of fluorinated compounds is a well-established strategy to tune the dielectric anisotropy, viscosity, and other key properties of liquid crystal mixtures for display applications.
Role in Liquid Crystal Formulations
The difluorophenyl moiety in this compound can be incorporated into mesogenic (liquid crystal-forming) molecules through reactions such as the Suzuki-Miyaura coupling. The presence of the fluorine atoms and the ethoxy group can influence the molecular polarity and packing, thereby affecting the mesophase behavior and electro-optical response of the final liquid crystal material.
Experimental Workflow: Incorporation into Liquid Crystals
The synthesis of a liquid crystal molecule incorporating the (4-ethoxy-2,3-difluorophenyl) moiety would typically follow a multi-step synthetic sequence, with a key Suzuki-Miyaura coupling step.
Caption: A generalized workflow for the synthesis of a liquid crystal molecule incorporating the (4-ethoxy-2,3-difluorophenyl) moiety.
Quantitative Data on Liquid Crystal Properties
The impact of incorporating the (4-ethoxy-2,3-difluorophenyl) moiety on the physical properties of a liquid crystal mixture is a key area of investigation.
| Property | Effect of Fluorinated Moiety | Reference |
| Dielectric Anisotropy (Δε) | Generally increased due to the high electronegativity of fluorine. | General knowledge in liquid crystal chemistry |
| Birefringence (Δn) | Can be modulated depending on the overall molecular structure. | General knowledge in liquid crystal chemistry |
| Viscosity | Often reduced, leading to faster switching times in displays. | General knowledge in liquid crystal chemistry |
| Clearing Point (Tₙᵢ) | Can be adjusted based on the molecular design. | General knowledge in liquid crystal chemistry |
Conclusion
This compound is a valuable and versatile building block with significant applications in both medicinal chemistry and materials science. Its utility in the synthesis of potent HIV inhibitors through Suzuki-Miyaura coupling highlights its importance in the development of new pharmaceuticals. Furthermore, its potential to enhance the properties of liquid crystal materials underscores its relevance in the advancement of display technologies. This guide provides a foundational understanding of its applications, supported by representative experimental protocols and an overview of the expected impact on the properties of the final products. Further research and publication of detailed experimental data will undoubtedly expand the utility and adoption of this important synthetic intermediate.
References
A Technical Guide to High-Purity (4-Ethoxy-2,3-difluorophenyl)boronic acid for Researchers and Drug Development Professionals
An in-depth examination of the procurement, properties, and applications of (4-Ethoxy-2,3-difluorophenyl)boronic acid, a key building block in modern medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, a versatile reagent increasingly utilized in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing high-purity material, its chemical and physical properties, key applications with experimental protocols, and safety considerations.
Sourcing and Procurement of High-Purity this compound
High-purity this compound (CAS Number: 212386-71-5) is available from a number of specialized chemical suppliers. For research and drug development purposes, it is crucial to source material with a purity of 97% or higher, as impurities can significantly impact the outcome of sensitive synthetic reactions and biological assays.
Key suppliers offering this compound include:
-
Chem-Impex : Offers the compound with a purity of 97-105% (assay by titration).[1]
-
BLDpharm : Provides the product with a stated purity of 97%.[2]
-
Amerigo Scientific : Lists a similar compound, 4-ethoxy-2,6-difluorophenylboronic acid, with a purity of ≥95%.[3]
When procuring this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify the purity, identity, and impurity profile. While a specific CoA for this compound is not publicly available, a typical CoA for a high-purity boronic acid derivative would include data from techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Physicochemical Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various supplier and chemical database sources.
| Property | Value | Reference |
| CAS Number | 212386-71-5 | [1] |
| Molecular Formula | C8H9BF2O3 | [1] |
| Molecular Weight | 201.96 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97% | [1][2] |
| Melting Point | 154 °C | [1] |
| MDL Number | MFCD09258743 | [1] |
| PubChem ID | 15135235 | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 0.01-0.05 equiv)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
While specific research citing this compound in the development of kinase inhibitors or other therapeutic agents is not prevalent in publicly accessible literature, its structural motifs are relevant to the design of bioactive molecules. The difluorophenyl group can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and pharmacokinetic properties. Boronic acids, in general, are used in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. For example, the synthesis of certain phosphatidylinositol 3-kinase (PI3K) inhibitors and anaplastic lymphoma kinase (ALK) inhibitors involves the use of substituted arylboronic acids.
A potential, though currently hypothetical, signaling pathway where a molecule synthesized using this building block could be relevant is in the inhibition of a protein kinase.
Caption: A hypothetical signaling pathway illustrating the inhibition of a protein kinase.
Safety and Handling
This compound and similar boronic acids are classified as irritants. It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements for Structurally Similar Compounds:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash hands and face thoroughly after handling.
-
Wear protective gloves and eye protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. SDS for similar compounds like 4-Ethoxy-3-fluorophenylboronic Acid and 2,4-Difluorophenylboronic acid are available from suppliers such as TCI Chemicals and Thermo Fisher Scientific.[4]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. Researchers should always consult the latest safety and technical information from their chemical supplier before handling any chemical.
References
A Technical Guide to (4-Ethoxy-2,3-difluorophenyl)boronic acid for Research and Development
(4-Ethoxy-2,3-difluorophenyl)boronic acid , with CAS number 212386-71-5, is a specialized chemical reagent increasingly utilized by researchers and scientists in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of an ethoxy group and two fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of complex organic molecules and novel pharmaceutical compounds. This guide provides an in-depth overview of its suppliers, a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visual representations of the underlying chemical processes.
Suppliers and Procurement
For researchers and drug development professionals, sourcing high-quality reagents is paramount. A variety of chemical suppliers offer this compound, with varying purity levels and available quantities. Below is a comparative table of suppliers to aid in procurement decisions.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| BLDpharm | 212386-71-5 | 97% | Bulk inquiries available | Contact for pricing |
| Chem-Impex | 212386-71-5 | 97-105% (by titration) | 1g, 5g | $64.00 (1g), $219.13 (5g)[1] |
| Amerigo Scientific | - | ≥95% | Inquire for details | - |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Core Applications in Organic Synthesis
This compound is a versatile reagent, primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals. The fluorine substituents on the phenyl ring can enhance the metabolic stability, lipophilicity, and target-binding affinity of the resulting drug candidates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general methodology for the Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as this compound. The specific conditions may need to be optimized for different substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.[3]
Visualizing the Chemistry: Diagrams and Workflows
To better understand the application of this compound, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
Technical Guide: Material Safety Data Sheet for (4-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data, handling procedures, and potential hazards associated with (4-Ethoxy-2,3-difluorophenyl)boronic acid. The information herein is compiled from available data and safety data sheets of structurally related compounds. It is intended to serve as a technical guide for professionals in research and development.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,3-Difluoro-4-ethoxyphenylboronic acid |
| CAS Number | 212386-71-5 |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| Structure | A diagram of the chemical structure would be presented here. |
Section 2: Hazard Identification
Based on data from structurally similar fluorinated phenylboronic acids, this compound is anticipated to be classified with the following hazards under the Globally Harmonized System (GHS):
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Composition and Information on Ingredients
| Component | CAS Number | Purity |
| This compound | 212386-71-5 | >97% |
Section 4: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 151-154 °C | ChemBK |
| Boiling Point | 316.0 ± 52.0 °C (Predicted) | ChemBK |
| Density | 1.29 g/cm³ | ChemBK |
| Flash Point | 144.9 °C | ChemBK |
| Solubility | 145 mg/L at 20 °C | ChemBK |
| Vapor Pressure | 0.002 Pa at 25 °C | ChemBK |
| Refractive Index | 1.484 | ChemBK |
Section 5: Experimental Protocols
Experimental Protocol for Determination of Melting Point (General Procedure):
A small, finely powdered sample of the substance is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min. The temperature at which the substance is first observed to melt and the temperature at which it is completely molten are recorded as the melting range.
Experimental Protocol for Hazard Classification (Based on GHS Criteria):
The hazard classification is typically determined based on a combination of experimental data and expert judgment. For a new compound like this compound, the initial assessment is often based on data from structurally similar compounds.
-
Skin Irritation/Corrosion: In vivo or in vitro tests are conducted according to standardized guidelines (e.g., OECD Guideline 404 or 439). A small amount of the substance is applied to the skin of a test animal (in vivo) or to a reconstructed human epidermis model (in vitro), and the effects are observed over a period of time.
-
Eye Irritation/Damage: In vivo or in vitro tests are performed according to standardized guidelines (e.g., OECD Guideline 405 or 492). A small amount of the substance is instilled into the eye of a test animal (in vivo) or applied to a reconstructed human cornea-like epithelium (in vitro), and the effects are assessed.
-
Specific Target Organ Toxicity - Single Exposure: Data from acute toxicity studies (oral, dermal, inhalation) are evaluated to identify any adverse effects on specific organs.
Due to the lack of specific experimental data for this compound, the provided hazard classification is based on the known profiles of similar fluorinated phenylboronic acids.
Section 6: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
-
Store away from incompatible materials such as oxidizing agents.
-
Recommended storage temperature: 2-8°C, under an inert atmosphere.[1]
Section 7: First-Aid Measures
| Exposure | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Section 8: Fire-Fighting Measures
| Measure | Detail |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards Arising from the Chemical | Carbon oxides, Boron oxides, Hydrogen fluoride. |
| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |
Section 9: Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Do not let product enter drains.
Methods for Cleaning Up:
-
Pick up and arrange disposal without creating dust.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Section 10: Toxicological Information
No specific toxicological data is available for this compound. The information provided is based on the hazard profile of similar compounds.
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Section 11: Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Mandatory Visualizations
Caption: GHS Hazard Communication Flowchart.
Caption: First-Aid Protocol for Exposure.
References
Methodological & Application
Synthesis of (4-Ethoxy-2,3-difluorophenyl)boronic acid from 1,2-difluoro-3-ethoxybenzene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (4-Ethoxy-2,3-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry, starting from 1,2-difluoro-3-ethoxybenzene. The procedure is based on a directed ortho-lithiation followed by borylation.
Introduction
This compound is an important reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] The presence of the difluoro-substituted phenyl ring and the ethoxy group can impart desirable properties to target molecules, such as altered metabolic stability, binding affinity, and lipophilicity.[2] Boronic acids are versatile intermediates, most notably used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This application note details a robust laboratory-scale synthesis of this valuable compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 212386-71-5 |
| Molecular Formula | C8H9BF2O3 |
| Molecular Weight | 201.96 g/mol [1][3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 151-154 °C[3] |
Synthetic Pathway
The synthesis of this compound from 1,2-difluoro-3-ethoxybenzene is achieved through a two-step one-pot process involving directed ortho-metalation (DoM) followed by borylation. The ethoxy group and the fluorine atoms on the benzene ring act as directing groups, facilitating the regioselective deprotonation at the C4 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a trialkyl borate to yield the desired boronic acid after acidic workup.
The overall reaction is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established procedures for directed ortho-lithiation and borylation of substituted aromatic compounds.[4][5][6][7][8]
Materials:
-
1,2-Difluoro-3-ethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)3)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of reagents
-
Ice-salt bath or cryocooler for maintaining low temperatures (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Solution: The flask is charged with 1,2-difluoro-3-ethoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone or an isopropanol/dry ice bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel or a syringe, while maintaining the temperature at -78 °C. The addition is typically carried out over 30 minutes. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete lithiation. The formation of the aryllithium intermediate may be indicated by a color change.
-
Borylation: Trimethyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. After the addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of THF). The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white to off-white crystalline solid.
Data Presentation
| Parameter | Expected Value/Observation |
| Yield | 60-80% (typical for this type of reaction) |
| Purity | >95% after recrystallization |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2-7.4 (m, 1H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 5.5-6.5 (br s, 2H, B(OH)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~150 (dd), ~145 (dd), ~140 (dd), ~120 (d), ~115 (d), ~110 (dd), ~65.0 (OCH₂CH₃), ~14.5 (OCH₂CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | Two distinct multiplets in the aromatic region |
Applications in Drug Development
Phenylboronic acids are crucial building blocks in medicinal chemistry due to their utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in many drug candidates.[2][9] The incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[2] Furthermore, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with diols present in biological targets like enzymes, leading to potent and selective inhibition.[10] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of novel therapeutics targeting a range of diseases.
Workflow Diagram
The experimental workflow for the synthesis is summarized in the following diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
Application Notes and Protocols for (4-Ethoxy-2,3-difluorophenyl)boronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique electronic properties, conferred by the presence of two fluorine atoms and an ethoxy group on the phenyl ring, make it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in the construction of complex biaryl and heteroaryl structures that are prevalent in a wide range of clinically important drug molecules, including kinase inhibitors for oncology.
The difluoro-substitution pattern can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate. The ethoxy group can also participate in crucial hydrogen bonding interactions with biological targets. Consequently, this compound has emerged as a key intermediate in the synthesis of targeted therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a potent kinase inhibitor, illustrating its practical application in pharmaceutical research and development.
Application: Synthesis of a Key Kinase Inhibitor Intermediate
This compound is a critical reagent in the synthesis of N-(4-ethoxy-2,3-difluorophenyl)-6-(1H-indol-5-yl)-N-methylpyrimidin-4-amine, a key intermediate in the development of advanced kinase inhibitors. The central synthetic step involves a Suzuki-Miyaura cross-coupling reaction to form the crucial biaryl linkage.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction for the synthesis of a key intermediate.
Data Presentation
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling reaction between this compound and 4,6-dichloro-N-methylpyrimidin-2-amine.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 4,6-dichloro-N-methylpyrimidin-2-amine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | >98 |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-N-(4-ethoxy-2,3-difluorophenyl)-N-methylpyrimidin-4-amine
This protocol details the Suzuki-Miyaura coupling reaction to form the biaryl ether linkage, a key step in the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
4,6-dichloro-N-methylpyrimidin-2-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a dry round-bottom flask, add 4,6-dichloro-N-methylpyrimidin-2-amine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-chloro-N-(4-ethoxy-2,3-difluorophenyl)-N-methylpyrimidin-4-amine as a solid.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Context
The kinase inhibitor intermediate synthesized using this compound is designed to target specific kinases involved in cancer cell signaling pathways. For instance, many of these inhibitors target the ATP binding site of kinases like EGFR, HER2, or PI3K, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. The provided protocol for its use in a Suzuki-Miyaura coupling reaction demonstrates a reliable and efficient method for the construction of a key biaryl linkage found in potent kinase inhibitors. The unique substitution pattern of this boronic acid offers significant advantages in drug design, contributing to improved potency and pharmacokinetic properties of the final active pharmaceutical ingredient. Researchers and scientists in the field of drug development can confidently utilize this building block to advance their synthetic programs targeting a range of diseases.
Application Notes and Protocols: (4-Ethoxy-2,3-difluorophenyl)boronic Acid in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The strategic incorporation of the 4-ethoxy-2,3-difluorophenyl moiety into organic molecules can significantly enhance the performance of OLED devices, particularly in achieving high efficiency, long operational stability, and specific color coordinates for the emitted light. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating ethoxy group, allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This fine-tuning is critical for optimizing charge injection and transport, leading to improved quantum efficiencies and device lifetimes.
This versatile building block is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aromatic and heterocyclic cores. This allows for the construction of complex conjugated molecules that serve as emitters, hosts, or charge-transport materials in the emissive layer of an OLED device.
Data Presentation
| Parameter | Representative Blue PHOLED | Representative Green PHOLED |
| Host Material | Bipolar host with fluorinated moieties | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) |
| Emissive Dopant | FIrpic (bis(2-(2,4-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III)) | Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) |
| Maximum External Quantum Efficiency (EQE) | ~15 - 20% | ~20 - 25% |
| Maximum Power Efficiency | ~25 - 35 lm/W | ~60 - 80 lm/W |
| Maximum Luminance | > 10,000 cd/m² | > 50,000 cd/m² |
| CIE Coordinates (x, y) | (0.15, 0.28) | (0.30, 0.61) |
| Turn-on Voltage | ~3.0 - 4.0 V | ~2.5 - 3.5 V |
Experimental Protocols
Protocol 1: Synthesis of a (4-Ethoxy-2,3-difluorophenyl)-substituted Aryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The specific conditions may require optimization based on the reactivity of the aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., a brominated carbazole or pyrene derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and water (15 mL) to the flask.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture to 100°C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired (4-Ethoxy-2,3-difluorophenyl)-substituted aryl compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation
This protocol describes a general procedure for the fabrication of a multilayer OLED device using the synthesized material as a component in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (EML)
-
Synthesized emissive dopant (if applicable)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-curable epoxy and glass lids for encapsulation
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes immediately before loading into a high-vacuum thermal evaporation chamber.
-
Layer Deposition: Place the cleaned substrates in the thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr). Sequentially deposit the organic and metal layers at controlled rates. A typical device structure and deposition rates are as follows:
-
HIL: HAT-CN (10 nm) at 0.1 Å/s
-
HTL: TAPC (40 nm) at 1.0 Å/s
-
EML: Host material doped with the synthesized emitter (e.g., 10 wt%) (30 nm) at a co-deposition rate of 1.0 Å/s for the host and a controlled rate for the dopant.
-
ETL: TPBi (40 nm) at 1.0 Å/s
-
EIL: LiF (1 nm) at 0.1 Å/s
-
Cathode: Al (100 nm) at 5.0 Å/s
-
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime of the encapsulated OLED devices.
Visualizations
Application Notes and Protocols for Selecting Palladium Catalysts in Suzuki Reactions with Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal palladium catalyst for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The fluorine substituent is a crucial element in modern drug discovery, capable of modulating the physicochemical properties of molecules, such as pKa and metabolic stability. However, the electronic-withdrawing nature of fluorine can present challenges in the Suzuki reaction, necessitating careful optimization of the catalytic system.
Introduction to Suzuki Reactions with Fluorinated Boronic Acids
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl motifs prevalent in pharmaceuticals.[1][2] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide.
Fluorinated boronic acids, especially those on electron-deficient aromatic or heteroaromatic rings, can be challenging substrates. The primary difficulties include:
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved and replaced by a C-H bond, particularly in the presence of water and base.[3] Heteroaryl boronic acids are highly susceptible to this degradation.[3]
-
Slow Transmetalation: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the organic group on the boron atom, slowing down the crucial transmetalation step in the catalytic cycle.[4]
-
Catalyst Inhibition: In some cases, the fluorinated substrates or intermediates can interact with the palladium center, leading to catalyst deactivation.
Careful selection of the palladium source, ligand, base, and solvent is critical to overcome these challenges and achieve high reaction efficiency.[4]
Selecting the Palladium Catalyst and Ligand
The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki reaction with fluorinated boronic acids. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall catalytic activity.[5][6]
General Considerations for Catalyst Selection
-
For Electron-Deficient Boronic Acids: Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[4]
-
Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands, such as SPhos and XPhos (Buchwald-type ligands), are often effective for challenging substrates like unstable heteroaryl boronic acids.[3][7] These ligands create a sterically hindered yet reactive palladium center that can accelerate the catalytic cycle.
-
Pre-formed Catalysts: Using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalysts can be more reliable than generating the active Pd(0) species in situ from Pd(II) sources.[3][8]
Catalyst and Ligand Comparison
The following table summarizes common palladium catalysts and ligands used for Suzuki reactions, with a focus on their suitability for fluorinated and electron-deficient boronic acids.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[4] | Air-sensitive, higher cost.[4] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | Air-sensitive, higher cost.[4] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenyl phosphine)palladium(0) | Readily available, well-understood.[4] | Lower activity for challenging substrates, may require higher temperatures.[4] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[4] | May not be as active as Buchwald-type systems for electron-deficient partners.[4] | 2-10 |
Experimental Protocols
The following protocols provide a general framework for performing Suzuki reactions with fluorinated boronic acids. Optimization of specific parameters may be necessary for different substrates.
General Protocol for Conventional Heating
This protocol is a starting point for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl halide.
Materials:
-
Fluorinated boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealable reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add the fluorinated boronic acid, the aryl halide, and the base.[2]
-
Add the palladium catalyst.[2]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[1]
Materials:
-
Fluorinated boronic acid (e.g., 2-Fluoropyridine-3-boronic acid, 1.2 equivalents)
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
10 mL microwave vial
Procedure:
-
Combine the fluorinated boronic acid, aryl halide, palladium catalyst, and base in a 10 mL microwave vial containing a stir bar.[1]
-
Add the solvent system.[1]
-
Seal the vial with a cap and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.[1]
-
Separate the layers and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation; Poor reagent solubility. | Use a pre-formed Pd(0) source or a modern precatalyst.[3] For inorganic bases, add a small amount of water to improve solubility.[3] |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous solvents or a controlled amount of water.[2] Consider using the more stable boronic ester (e.g., pinacol ester).[2][3] Optimize for shorter reaction times. |
| Formation of Homocoupled Products | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere.[2] Thoroughly degas all solvents before use.[2][3] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for selecting and optimizing a palladium catalyst for a Suzuki reaction with a fluorinated boronic acid.
Caption: Workflow for Palladium Catalyst Selection in Suzuki Reactions.
This diagram outlines the logical progression from initial substrate analysis to the development of a final, optimized protocol for the Suzuki coupling of fluorinated boronic acids.
Conclusion
The successful Suzuki-Miyaura cross-coupling of fluorinated boronic acids is highly achievable with careful consideration of the reaction components. By selecting appropriate palladium catalysts, such as those with bulky, electron-rich phosphine ligands, and by optimizing the base and solvent system, researchers can efficiently synthesize a wide range of valuable fluorinated biaryl and heteroaryl compounds. The protocols and guidelines presented here serve as a robust starting point for developing efficient and reliable synthetic routes for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Ethoxy-2,3-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base and reaction conditions for the Suzuki-Miyaura cross-coupling of (4-Ethoxy-2,3-difluorophenyl)boronic acid with various aryl halides. The difluorophenyl motif is of significant interest in medicinal chemistry due to its ability to modulate the pharmacokinetic and physicochemical properties of molecules.[1]
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[2][3][4] It involves the reaction of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst and a base.[4] The choice of base is a critical parameter that can significantly impact the reaction's yield, rate, and selectivity.[2][5]
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][6] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[2] There are two generally accepted pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.[5]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[5]
The efficiency of a particular base is influenced by its strength, solubility, and the nature of the cation.[5] For electron-deficient boronic acids like this compound, the choice of base is particularly important to promote the reaction while minimizing side reactions like protodeboronation.[7][8]
Selecting an Appropriate Base
A variety of inorganic and organic bases have been successfully used in Suzuki-Miyaura couplings.[5] For electron-deficient systems, moderately strong bases are often a good starting point.[8]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Typical Equivalents | Common Solvents | Typical Temperatures | Key Advantages & Considerations |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, Toluene/H₂O | 60 - 100 °C | A strong, non-nucleophilic base often effective for challenging couplings and with boronic esters.[5][7][8] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 °C | A standard, widely used base. May be less effective for very challenging substrates.[8] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF | 80 - 110 °C | More soluble and stronger than K₂CO₃; can increase reaction rates.[8] Higher cost can be a drawback.[7] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 °C | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[8] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]
Experimental Protocols
The following protocols provide generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization for specific substrates is recommended.[9]
Protocol 1: General Procedure using a Palladium-Phosphine Catalyst
This protocol is suitable for coupling with aryl iodides and bromides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed aqueous solution of the base (if using an aqueous system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent.
-
In a separate vial, prepare a solution of the base in degassed water.
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Microwave-Assisted Coupling
This protocol is suitable for accelerating reaction times, particularly with less reactive aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent system (e.g., 4:1 Dioxane/H₂O)
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for C-C Bond Formation Using (4-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. Its unique electronic and steric properties, conferred by the difluoro and ethoxy substitutions, make it an important building block in the synthesis of complex molecules, including pharmaceuticals and materials for organic electronics.[1] The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for the creation of biaryl structures.[1][2]
These application notes provide an overview of the standard reaction conditions for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with a detailed experimental protocol for a representative transformation.
Data Presentation: Standard Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system. The following table summarizes typical conditions for the cross-coupling of this compound with various aryl and heteroaryl halides.
| Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) |
| Aryl Bromide | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 80-110 | 12-24 |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | 8-16 |
| Heteroaryl Bromide | PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2-3) | DMF | 100-120 | 12-24 |
| Aryl Chloride | Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 100-130 | 18-36 |
| Aryl Triflate | Pd(OAc)₂ (2-5) | Buchwald Ligand (e.g., RuPhos) (4-10) | K₂CO₃ (2) | 1,4-Dioxane | 80-110 | 12-24 |
Note: Reaction conditions should be optimized for each specific substrate combination. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. A specific example from the patent literature involves the coupling of this boronic acid with (S)-isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-l-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate.[3]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equivalents)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring apparatus (e.g., TLC or LC-MS)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.03 mmol), SPhos (0.06 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1.25 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Mandatory Visualization
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This document provides a general guideline for the use of this compound in C-C bond formation. Researchers should always consult the relevant safety data sheets (SDS) before handling any chemicals and perform their own optimizations for specific applications.
References
- 1. High Quality and Purity 212386-71-5 2, 3-Difluoro-4-Ethoxybenzeneboronic Acid - 2 3-Difluoro-4-Ethoxybenzeneboronic Acid and 4-Ethoxy-2 3-Difluorophenylboronicacid; [jsxinsu.en.made-in-china.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Ethoxy-2,3-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental pursuit in medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can dramatically enhance crucial molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. (4-Ethoxy-2,3-difluorophenyl)boronic acid is a key building block for the introduction of the 4-ethoxy-2,3-difluorophenyl moiety, which is present in numerous bioactive compounds. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a highly efficient and widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts make it an indispensable tool in modern synthetic chemistry.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides bearing electron-donating, electron-neutral, and electron-withdrawing substituents. The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction outcomes.
| Aryl Halide Coupling Partner | Substituent Type | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Electron-Donating | 4'-Ethoxy-2',3'-difluoro-4-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Bromoanisole | Electron-Donating | 4'-Ethoxy-2',3'-difluoro-4-methoxy-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| Iodobenzene | Electron-Neutral | 4'-Ethoxy-2',3'-difluoro-1,1'-biphenyl | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 90-98 |
| Bromobenzene | Electron-Neutral | 4'-Ethoxy-2',3'-difluoro-1,1'-biphenyl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 85-95 |
| 4-Iodobenzonitrile | Electron-Withdrawing | 4'-Ethoxy-2',3'-difluoro-[1,1'-biphenyl]-4-carbonitrile | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 88-96 |
| 4-Bromobenzonitrile | Electron-Withdrawing | 4'-Ethoxy-2',3'-difluoro-[1,1'-biphenyl]-4-carbonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 82-92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Iodide
This protocol describes a representative synthesis of a biaryl compound from this compound and an aryl iodide.
Materials:
-
This compound (1.2 equiv)
-
Aryl iodide (e.g., 4-Iodobenzonitrile) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for accelerating the reaction with less reactive aryl bromides.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a microwave reaction vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium catalyst, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: General experimental workflow for biaryl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
(4-Ethoxy-2,3-difluorophenyl)boronic acid: A Key Building Block for the Synthesis of Potent Kinase Inhibitors
Application Notes and Protocols
(4-Ethoxy-2,3-difluorophenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring both an ethoxy group and two fluorine atoms, allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of the investigational pan-cyclin-dependent kinase (CDK) inhibitor, Roniciclib (BAY 1000394).
Introduction
The introduction of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro substitution pattern on the phenyl ring of this compound creates a unique electronic environment that can influence the potency and selectivity of the final compound. The ethoxy group can participate in hydrogen bonding or other interactions within the target protein's binding site.
This boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between the difluorophenyl moiety and various aromatic or heteroaromatic scaffolds. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures.
Application in the Synthesis of Roniciclib (BAY 1000394)
A prominent example of the application of this compound is in the synthesis of Roniciclib (BAY 1000394), a potent, orally bioavailable pan-CDK inhibitor that has been investigated in clinical trials for the treatment of various cancers. Roniciclib targets multiple CDKs, which are key regulators of the cell cycle and transcription.[1][2] By inhibiting these kinases, Roniciclib induces cell cycle arrest and apoptosis in cancer cells.
The synthesis of Roniciclib involves a key Suzuki-Miyaura coupling step where this compound is coupled with a functionalized pyrimidine core. This reaction forges a critical biaryl linkage, incorporating the essential difluorophenyl group into the final drug molecule.
Quantitative Data
The biological activity of Roniciclib, synthesized using this compound, has been extensively characterized. The following tables summarize its inhibitory potency against various CDKs and its anti-proliferative effects in cancer cell lines.
Table 1: Inhibitory Activity of Roniciclib against Cyclin-Dependent Kinases
| Target | IC₅₀ (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 11 |
| CDK7/cyclin H | 25 |
| CDK9/cyclin T1 | 5 |
Data sourced from multiple studies.[3][4]
Table 2: Anti-proliferative Activity of Roniciclib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 16 (mean) |
| Panel of 40 Lung Tumor Cell Lines | Lung Cancer | 9 - 79 |
| Panel of 24 Breast Tumor Cell Lines | Breast Cancer | 6 - 84 |
Data represents the mean or range of IC₅₀ values from various studies.[3][4]
Table 3: Kinetic Selectivity of Roniciclib
| Target | Residence Time |
| CDK2 | Prolonged |
| CDK9 | Prolonged |
Roniciclib displays prolonged residence times on CDK2 and CDK9, contributing to its sustained inhibitory effect.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK signaling pathway targeted by Roniciclib and a general workflow for its synthesis via Suzuki-Miyaura coupling.
Caption: Roniciclib inhibits multiple CDKs, blocking cell cycle progression and transcription.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling reaction using this compound, based on procedures for the synthesis of related kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Roniciclib Analogue
This protocol describes the coupling of this compound with a substituted 5-bromopyrimidine derivative.
Materials:
-
This compound (1.2 equiv)
-
5-Bromo-4-amino-2-(substituted-amino)pyrimidine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromopyrimidine derivative (1.0 equiv), this compound (1.2 equiv), sodium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Note: Reaction conditions, including the choice of catalyst, base, and solvent, may need to be optimized for different pyrimidine coupling partners to achieve the best results.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent pan-CDK inhibitor Roniciclib highlights its importance in the development of targeted cancer therapies. The Suzuki-Miyaura coupling reaction provides an efficient means to incorporate this fluorinated phenyl moiety into complex drug candidates, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The protocols and data presented herein serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Roniciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High Purity Requirements for Boronic Acids in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are crucial building blocks in modern pharmaceutical development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of complex drug molecules.[1][2] Their unique chemical properties also lend themselves to applications as enzyme inhibitors, with notable examples like the proteasome inhibitor bortezomib used in cancer therapy.[3][4] The efficacy and safety of active pharmaceutical ingredients (APIs) derived from boronic acids are directly linked to their purity. Therefore, stringent quality control and robust analytical methods are paramount to ensure that impurities are minimized and controlled within acceptable limits as mandated by regulatory bodies like the FDA and guided by the International Council for Harmonisation (ICH).[5][6][7]
These application notes provide a comprehensive overview of the purity requirements for boronic acids in pharmaceutical applications, detailed analytical protocols for impurity determination, and visual representations of relevant biological and experimental workflows.
Data Presentation: Purity Requirements and Impurity Thresholds
The acceptable level of impurities in a drug substance is governed by ICH guidelines, primarily Q3A(R2), which outlines the thresholds for reporting, identification, and qualification of impurities.[8][9] For a typical maximum daily dose of ≤ 2g/day, the following thresholds apply.
| Threshold | Maximum Daily Dose ≤ 2g/day | Rationale and Action |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in the drug substance specification.[8] |
| Identification Threshold | 0.10% or 1.0 mg/day intake (whichever is lower) | Impurities at or above this level must be structurally characterized (identified).[7][8] |
| Qualification Threshold | 0.15% or 1.0 mg/day intake (whichever is lower) | Impurities at or above this level must be qualified, meaning their biological safety is established.[7] |
Table 1: ICH Q3A(R2) Impurity Thresholds for Drug Substances.
Common impurities in boronic acids must be monitored and controlled. These can be categorized as follows:
| Impurity Category | Examples | Typical Control Strategy |
| Organic Impurities | Starting materials, by-products, intermediates, degradation products (e.g., boroxines), reagents, ligands, and catalysts.[5] | Process optimization, purification (crystallization, chromatography), and setting specific limits in the drug substance specification. |
| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids.[5] | Controlled through sourcing of raw materials and purification steps. Often monitored by pharmacopoeial methods. |
| Residual Solvents | Solvents used during synthesis and purification. | Controlled according to ICH Q3C guidelines, with specific limits based on the solvent's toxicity class.[5][10] |
Table 2: Common Impurities in Boronic Acids and Their Control.
Experimental Protocols
Protocol 1: Purity Determination of Boronic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of the purity of a boronic acid and its organic impurities using reverse-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Boronic acid sample and reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of the boronic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the boronic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 220 nm (or a more appropriate wavelength based on the chromophore of the specific boronic acid).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (sample diluent) to ensure the baseline is clean.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with that of the standard.
-
Calculate the percentage of each impurity by area normalization. The assay of the boronic acid can be determined by comparing the peak area of the main peak in the sample solution to that of the standard solution.
Protocol 2: Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general headspace GC-MS method for the identification and quantification of residual solvents in a boronic acid sample, in line with ICH Q3C.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and a headspace autosampler.
-
Capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.
-
Standard stock solutions of the expected residual solvents.
-
Headspace vials (20 mL) with crimp caps.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration in the diluent. Further dilute this stock solution to prepare calibration standards at concentrations bracketing the ICH limits.
-
Sample Solution: Accurately weigh about 100 mg of the boronic acid sample into a headspace vial and add a precise volume (e.g., 1.0 mL) of the diluent.
3. GC-MS Conditions:
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Transfer Line Temperature: 120 °C.
-
Loop Temperature: 110 °C.
-
Injection Time: 1 minute.
-
-
GC Parameters:
-
Inlet Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
4. Procedure:
-
Place the prepared standard and sample vials in the headspace autosampler.
-
Run the sequence, starting with a blank and then the calibration standards to generate a calibration curve for each solvent.
-
Analyze the sample vials.
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the standards.
-
Quantify the amount of each residual solvent using the calibration curve.
Protocol 3: Impurity Profiling by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the identification and quantification of impurities, including process-related impurities and degradation products like boroxines.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., DMSO-d6, CDCl3).
-
Internal standard (e.g., maleic acid, for quantitative NMR).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent.
-
For quantitative analysis (qNMR), add a known amount of an internal standard.
-
Vortex or sonicate the sample until fully dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Pay close attention to the integration of all signals to determine the relative molar ratio of the main component to the impurities.
-
-
¹¹B NMR:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
The chemical shift can help distinguish between the trigonal planar boronic acid and the tetrahedral boronate species.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to aid in the structural elucidation of impurities.
-
4. Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum. The percentage of an impurity can be calculated based on the relative integration of its characteristic peaks compared to the main boronic acid peak.
-
Analyze the ¹¹B NMR spectrum to identify the presence of boroxines (cyclic anhydrides), which often appear as a broader signal at a different chemical shift compared to the monomeric boronic acid.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed for the structural elucidation of unknown impurities.
Visualizations
Signaling Pathway: Bortezomib and the Ubiquitin-Proteasome Pathway
Bortezomib, a dipeptidyl boronic acid, is a potent inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[3][11] Its inhibition leads to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling, ultimately inducing apoptosis in cancer cells.[1][4][12]
Experimental Workflow: Quality Control of Boronic Acid Intermediates
The quality control of boronic acid intermediates is a critical step in pharmaceutical manufacturing to ensure the purity and identity of the material before it proceeds to the next synthetic step.
Logical Relationship: Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide.[13][14][15] Understanding the catalytic cycle is essential for reaction optimization and impurity profiling.
References
- 1. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
how to minimize protodeboronation of (4-Ethoxy-2,3-difluorophenyl)boronic acid
Topic: Minimizing Protodeboronation Side Reactions Audience: Researchers, scientists, and drug development professionals.
This technical guide provides targeted advice for minimizing protodeboronation, an undesired side reaction, when using (4-Ethoxy-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling and other chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a common side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of the undesired byproduct 1-ethoxy-2,3-difluorobenzene, consuming your starting material and reducing the yield of your desired coupled product.[2] Boronic acids with ortho-fluoro substituents, like the subject compound, are known to be particularly susceptible to this decomposition pathway, especially under the basic conditions required for many coupling reactions.[3][4]
Q2: What primary factors accelerate the protodeboronation of this specific boronic acid?
A2: The rate of protodeboronation is influenced by several factors:
-
Base: The choice of base is critical. Strong bases and high concentrations can accelerate protodeboronation.[5][6]
-
Temperature: Higher reaction temperatures increase the rate of most side reactions, including protodeboronation.[5][7]
-
Water: The presence of water can serve as a proton source, facilitating the undesired C-B bond cleavage.[5]
-
Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction prolongs the exposure of the boronic acid to potentially degrading conditions, increasing the likelihood of protodeboronation.[5][6]
-
Electronic Properties: The electron-donating ethoxy group on the ring can increase susceptibility to protodeboronation compared to electron-deficient systems.[8]
Q3: How can I protect the boronic acid to prevent this side reaction?
A3: Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][9] These derivatives exhibit increased stability and can participate in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition over the course of the reaction.[1][10]
Q4: Can the palladium catalyst itself contribute to protodeboronation?
A4: Yes. Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation.[11] Therefore, using a highly active pre-catalyst that rapidly generates the Pd(0) species needed for the main catalytic cycle can be beneficial. This ensures the desired cross-coupling outcompetes the palladium-catalyzed decomposition pathway.[4]
Troubleshooting Guide
Use this guide to diagnose and resolve issues with protodeboronation during your experiment.
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| High levels of 1-ethoxy-2,3-difluorobenzene detected by GC-MS or NMR. | Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) or high concentrations are accelerating C-B bond cleavage.[5] | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5] Use the minimum effective amount of base (typically 2.0-3.0 equivalents). |
| Reaction is sluggish and significant protodeboronation occurs. | Inefficient Catalytic System: The rate of cross-coupling is too slow, allowing the side reaction to dominate.[5] | Use a highly active palladium pre-catalyst (e.g., an XPhos or SPhos-based G3 or G4 pre-catalyst) to ensure rapid catalytic turnover.[4] Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Protodeboronation increases with reaction time, even at moderate temperatures. | Excess Water: Water in the solvent or reagents is acting as a proton source.[5] | Use anhydrous solvents and thoroughly dry all glassware. Consider adding 4Å molecular sieves. If the reaction requires an aqueous base, minimize the amount of water used.[5] |
| Low yields despite trying milder bases and anhydrous conditions. | Thermal Degradation: The reaction temperature is too high, promoting decomposition.[6] | Attempt the reaction at a lower temperature (e.g., room temperature or 40-60 °C).[4][5] This may require a more active catalyst system to maintain a reasonable reaction rate. |
Experimental Protocols
The following protocols are adapted from literature procedures for challenging Suzuki-Miyaura couplings involving fluorinated arylboronic acids.[3][4][12]
Protocol 1: General Coupling with K₃PO₄ Base
This protocol is a good starting point for minimizing protodeboronation by using a milder base and moderate temperature.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
K₃PO₄ (potassium phosphate, 2.0 - 3.0 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous, degassed solvent (e.g., THF, 1,4-Dioxane, or a Toluene/THF/Water mixture)[3]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, and the palladium pre-catalyst.
-
Add the degassed solvent via syringe. If using an aqueous base, prepare a degassed solution (e.g., 0.5 M K₃PO₄) and add it to the anhydrous organic solvent.[3]
-
Stir the reaction mixture vigorously at room temperature or heat to 40-70 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Protocol 2: Using a Boronic Ester for Enhanced Stability
This protocol is recommended for particularly sensitive substrates where the free boronic acid is too unstable.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2, 2 mol%)[10]
-
Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
Procedure:
-
Synthesize the pinacol ester from this compound using standard methods.
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, the boronic acid pinacol ester, the base, and the palladium pre-catalyst to a reaction vessel.
-
Add the degassed anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 70-90 °C).
-
Monitor the reaction. Longer reaction times may be needed compared to the free boronic acid, but stability should be significantly improved.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
strategies to improve yield in Suzuki coupling with difluorophenylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving difluorophenylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a difluorophenylboronic acid is giving low to no yield. What are the common causes?
A1: Low yields in Suzuki coupling reactions with difluorophenylboronic acids are often attributed to a few key factors:
-
Protodeboronation: Difluorophenylboronic acids, being electron-deficient, are particularly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This depletes your starting material.
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-deficient boronic acids often require more specialized and highly active catalyst systems to promote efficient transmetalation.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the reaction outcome. An inert atmosphere is also crucial to prevent catalyst degradation.
-
Poor Quality of Reagents: Degradation of the difluorophenylboronic acid or impurities in other reagents can inhibit the reaction.
Q2: I suspect protodeboronation is the main issue. How can I minimize it?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[1] Here are several strategies to mitigate this side reaction:
-
Use a Highly Active Catalyst for Fast Coupling: Employing a highly active palladium precatalyst, such as one based on a biarylphosphine ligand like XPhos, can accelerate the desired coupling reaction, making it faster than the decomposition of the boronic acid.[2] This allows the reaction to proceed at lower temperatures and with shorter reaction times.[2]
-
Optimize the Base: While a base is necessary to activate the boronic acid, strong bases can promote protodeboronation. A careful screening of bases is recommended. For instance, in some systems, K₂CO₃ has been shown to provide significantly higher yields compared to other inorganic and organic bases.[3]
-
Anhydrous Conditions: For certain reactions, minimizing the amount of water can reduce the rate of protodeboronation.
-
Excess Boronic Acid: Using a slight excess (typically 1.2 to 1.5 equivalents) of the difluorophenylboronic acid can help to compensate for some loss due to protodeboronation.[3][4]
Q3: What is the best catalyst and ligand combination for coupling difluorophenylboronic acids?
A3: The optimal catalyst and ligand system is substrate-dependent. However, for electron-deficient partners like difluorophenylboronic acids, catalyst systems that are known to be highly active are generally preferred.
-
Buchwald Ligands: Biarylphosphine ligands developed by the Buchwald group, such as XPhos and SPhos, are often effective for challenging Suzuki couplings.[5] They are electron-rich and bulky, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Precatalysts: Using a pre-formed palladium complex (precatalyst) can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is crucial and often requires optimization.
-
Base Selection: The base activates the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield. For example, in a study on the synthesis of Diflunisal using 2,4-difluorophenylboronic acid, K₂CO₃ gave a 98% yield, while KOH resulted in a 50% yield and the organic base diisopropylamine only 19%.[3]
-
Solvent System: A variety of solvents can be used, often as a mixture with water to dissolve the base. Common solvent systems include:
The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. For instance, a DMF/water (1:1 v/v) mixture has been shown to be effective in the sonication-enhanced synthesis of Diflunisal.[4]
Q5: Can I use aryl chlorides as coupling partners with difluorophenylboronic acids?
A5: Yes, but it is generally more challenging than using aryl bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step more difficult. To achieve good yields with aryl chlorides, more active catalyst systems and often higher reaction temperatures are required.[6]
Data Presentation
Table 1: Comparison of Bases for the Suzuki Coupling of 5-bromosalicylic acid with 2,4-Difluorophenylboronic Acid [3]
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | DMF/H₂O (1:1) | 75 | 98 |
| KOH | DMF/H₂O (1:1) | 75 | 50 |
| Diisopropylamine | DMF/H₂O (1:1) | 75 | 19 |
| Et₃N | DMF/H₂O (1:1) | 75 | - |
Table 2: Selected Examples of Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides [6][7]
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
Experimental Protocols
Protocol 1: Fast Room-Temperature Suzuki Coupling of Unstable Polyfluorophenyl Boronic Acids [2]
This protocol is particularly effective for difluorophenylboronic acids prone to rapid deboronation.
-
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
-
Procedure:
-
To a reaction vial, add the aryl halide, 2,5-difluorophenylboronic acid, and the palladium precatalyst.
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add the degassed anhydrous THF.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and proceed with standard aqueous workup and purification.
-
Protocol 2: Suzuki Coupling with an Aryl Bromide using a Traditional Catalyst System [6]
-
Reagents:
-
Aryl bromide (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water mixture
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 2,5-difluorophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[6]
-
Add the palladium catalyst to the flask.[6]
-
Add the degassed solvent system to the flask.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with ethyl acetate and water, then proceed with standard aqueous workup and purification.[6]
-
Protocol 3: Sonication-Enhanced Suzuki Coupling for the Synthesis of Diflunisal [3][4]
-
Reagents:
-
5-bromosalicylic acid (3.0 mmol)
-
2,4-difluorophenylboronic acid (4.5 mmol)
-
PdCl₂ (0.03 mmol)
-
N,N-dimethylformamide (DMF) and deionized water (1:1 v/v, 14 mL total)
-
Potassium carbonate (K₂CO₃) aqueous solution (10 mL, 6% mass concentration)
-
-
Procedure:
-
Subject the palladium catalyst to ultrasonic dispersion in the DMF/water mixture at 20 °C for 10 minutes.
-
Sequentially add the 5-bromosalicylic acid and 2,4-difluorophenylboronic acid to the mixture.
-
Add the aqueous K₂CO₃ solution.
-
Irradiate the reaction system with ultrasound at 175 W power intensity for 100 minutes at 75 °C.
-
After the reaction, separate the heterogeneous catalyst by vacuum filtration.
-
Acidify the filtrate with hydrochloric acid solution to pH 2.
-
Dilute with deionized water to precipitate the product, which is then collected by vacuum filtration, washed, and dried.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
identifying and reducing common side reactions with fluorinated boronic acids
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) for identifying and reducing common side reactions when working with fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated aryl boronic acid is giving low yields. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings involving fluorinated boronic acids often stem from several key issues:
-
Catalyst Inactivation: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst and that your reaction is properly degassed to prevent catalyst decomposition.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-deficient or heteroaryl boronic acids.[2][3][4]
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Homocoupling: The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen.[5][6]
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Improper Base or Solvent Selection: The choice of base and solvent is crucial and highly interdependent. An inappropriate combination can hinder the reaction or promote side reactions.[1]
Q2: I'm observing a significant amount of protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge, especially with fluorinated boronic acids due to the electron-withdrawing nature of fluorine.[2][7] Here are several strategies to mitigate it:
-
Use Boronic Esters: Pinacol or MIDA (N-methyliminodiacetic acid) esters are generally more stable than the corresponding boronic acids and can significantly reduce protodeboronation.[2] MIDA boronates are exceptionally stable, often crystalline, air-stable solids.[2]
-
Employ Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents can be very effective.[1]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[2]
Q3: What are boroxines, and how do they affect my reaction?
A3: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7][8] This is a reversible equilibrium reaction.[8][9] While commercial boronic acids often exist as a mixture of the acid and its boroxine, the formation of boroxines can be influenced by factors like solvent and temperature.[7] In many coupling reactions, the boroxine can act as a competent coupling partner, but its formation can sometimes complicate reaction kinetics and stoichiometry. The equilibrium can be shifted back towards the boronic acid by the addition of water.[8]
Q4: Should I be concerned about the hydrolytic stability of my fluorinated boronic acid?
A4: Yes, fluorinated boronic acids are susceptible to hydrolysis. The introduction of fluorine atoms into the aromatic ring increases the Lewis acidity of the boronic acid, which can affect its stability.[10][11] The position and number of fluorine substituents play a significant role; for instance, compounds with two fluorine atoms in the ortho positions tend to be less stable.[10][11]
Troubleshooting Guides
Problem: Low Yield and Significant Protodeboronation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting a common scenario in Suzuki-Miyaura reactions involving fluorinated boronic acids.
Data Presentation: Impact of Reaction Parameters on Protodeboronation
The following table summarizes the qualitative impact of different reaction parameters on the extent of protodeboronation in Suzuki-Miyaura couplings with fluorinated boronic acids.
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Reduce Protodeboronation | Rationale |
| Boron Species | Free Boronic Acid | Pinacol or MIDA Boronate Ester | Esters are more stable and less prone to hydrolysis and protodeboronation.[2] |
| Base | Strong, Hydroxide bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) | Strong bases in aqueous media accelerate the cleavage of the C-B bond.[1] |
| Solvent | Protic/Aqueous Solvents (e.g., H₂O) | Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane) | Water acts as the proton source for the protodeboronation side reaction.[1] |
| Temperature | High Temperatures (e.g., >100 °C) | Lower Temperatures (e.g., 60-80 °C) | Higher temperatures can increase the rate of decomposition pathways.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), fluorinated boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[2]
-
Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and any necessary co-solvent (e.g., degassed water, if required for solubility, though anhydrous conditions are preferred to minimize protodeboronation).[1][5] Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship of Side Reactions
The interplay between the desired cross-coupling and the major side reactions can be visualized as competing pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
addressing stability issues of (4-Ethoxy-2,3-difluorophenyl)boronic acid in solution
Welcome to the technical support center for (4-Ethoxy-2,3-difluorophenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for specific issues related to the stability of this compound in experimental settings.
Q1: My reaction yield is low or inconsistent when using this compound. What could be the cause?
Low or inconsistent yields in reactions such as Suzuki-Miyaura couplings are often linked to the degradation of the boronic acid.[1][2] The primary degradation pathways for boronic acids are protodeboronation and oxidation.[3][4]
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Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3][5] This process can be catalyzed by acidic or basic conditions and is accelerated in the presence of water.[3][4]
-
Oxidation: The boronic acid group is susceptible to oxidation, which can be caused by dissolved oxygen in the solvent or other oxidizing agents present in the reaction mixture.[3][4]
To troubleshoot, first, ensure that your solvents are properly degassed and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Also, verify the purity and integrity of your boronic acid, as it can degrade over time during storage.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is a common challenge, especially with electron-rich or sterically hindered boronic acids.[1][5] Several strategies can be employed to mitigate this issue:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Select a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[4] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can protect it from degradation.[3][6] These esters can then release the active boronic acid in a controlled manner under the reaction conditions.[3]
Q3: How should I store this compound to ensure its long-term stability?
Proper storage is crucial for maintaining the integrity of boronic acids.[3] For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[7][8] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.[3] Refrigeration (below 4°C/39°F) is also advised for long-term storage.[3][8]
Q4: I suspect my this compound has degraded. How can I check its purity?
The purity of your boronic acid can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
HPLC: A reverse-phase HPLC method can be used to separate the boronic acid from its degradation products.[9] However, be aware that on-column degradation can sometimes occur.[9]
-
¹H and ¹¹B NMR: ¹H NMR spectroscopy can be used to observe the disappearance of the boronic acid signals and the appearance of new signals corresponding to degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation.[9]
Q5: What solvents are recommended for dissolving this compound to minimize degradation?
To minimize degradation in solution, it is best to dissolve this compound in aprotic solvents such as acetonitrile or tetrahydrofuran (THF), especially if the solution is to be stored before use.[9] If aqueous conditions are necessary for a reaction, it is advisable to prepare the solution immediately before use and to keep the pH near neutral if possible, as both acidic and basic conditions can promote degradation.[3]
Quantitative Data Summary
| Parameter | Condition | General Stability Guideline |
| Storage (Solid) | Refrigerated (below 4°C/39°F), under inert atmosphere (Nitrogen/Argon) | Recommended for long-term storage to minimize degradation.[3] |
| Exposure to moist air or water | Should be avoided to prevent hydrolysis and decomposition.[3] | |
| pH (in Solution) | Neutral pH | Generally, boronic acids are most stable at neutral pH.[3] |
| Acidic or basic conditions | Can catalyze protodeboronation.[3][4] | |
| Solvent (in Solution) | Aprotic solvents (e.g., Acetonitrile, THF) | Preferred for minimizing hydrolysis before use.[9] |
| Protic solvents (e.g., Water, Alcohols) | Can lead to hydrolysis; solutions should be used fresh. | |
| Temperature (in Solution) | -80°C (under nitrogen) | Can provide stability for up to 6 months for some boronic acids.[3] |
| -20°C (under nitrogen) | Can provide stability for up to 1 month for some boronic acids.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively monitor the degradation of this compound in solution under various stress conditions.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
A reverse-phase C18 column is a common starting point.
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Apply Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions, such as:
-
Acidic: Add a small amount of a dilute acid (e.g., HCl).
-
Basic: Add a small amount of a dilute base (e.g., NaOH).
-
Oxidative: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal: Place vials at an elevated temperature (e.g., 40°C, 60°C).
-
Control: Keep one vial under normal laboratory conditions.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase, often a mixture of acetonitrile and water.[3] The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
-
Data Analysis: Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine the degradation rate under each condition.
Protocol 2: Qualitative Stability Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound in solution.
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the t=0 reference.
-
Monitoring: Leave the NMR tube on the benchtop or subject it to a specific stress condition (e.g., exposure to air, addition of a drop of D₂O).
-
Time-Point Spectra: Acquire subsequent ¹H NMR spectra at various time intervals (e.g., 1, 6, 24 hours).
-
Data Analysis: Compare the spectra over time. Look for a decrease in the intensity of the signals corresponding to this compound and the appearance of new signals. The appearance of a signal corresponding to the protodeboronated product (1-ethoxy-2,3-difluorobenzene) would indicate protodeboronation.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (4-Ethoxy-2,3-difluorophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on effective purification techniques for crude (4-Ethoxy-2,3-difluorophenyl)boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities arising from its synthesis. The most common include:
-
Starting Materials: Unreacted starting materials from the boronic acid synthesis.
-
Homocoupling Byproducts: Dimers of the boronic acid.
-
Protodeboronation Products: The corresponding 1-ethoxy-2,3-difluorobenzene where the boronic acid group has been replaced by a hydrogen atom.
-
Boroxines: Anhydride trimers of the boronic acid, which can be in equilibrium with the free boronic acid.
Q2: What are the recommended storage conditions for purified this compound?
A2: To ensure stability and prevent degradation, purified this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to protect it from moisture and air, which can promote the formation of boroxines and other degradation products.
Q3: Can I use the crude material directly in my next reaction, for example, a Suzuki-Miyaura coupling?
A3: While it may be possible in some cases, using crude this compound directly in subsequent reactions is generally not recommended. Impurities can interfere with the reaction, leading to lower yields, the formation of side products, and difficulties in purifying the final compound. Purifying the boronic acid is a critical step to ensure the reliability and reproducibility of your synthesis.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product appears as an oil and will not crystallize. | The product may have a low melting point or be impure. | - Try trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce solidification. - Consider purification by column chromatography. - If the impurity level is high, an initial purification by acid-base extraction might be necessary. |
| Streaking or smearing is observed on the TLC plate during column chromatography. | The boronic acid may be interacting strongly with the silica gel. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape. - Consider using a different stationary phase, such as alumina or a fluorinated phase for flash chromatography.[1] |
| Low recovery of the product after column chromatography. | The boronic acid may be irreversibly adsorbed onto the silica gel. | - Use a less polar eluent system if possible. - Consider deactivating the silica gel with triethylamine before use. - An alternative is to use reverse-phase chromatography on C18 silica. |
| The purified product shows the presence of a boroxine in the NMR spectrum. | The boronic acid is in equilibrium with its anhydride trimer, often facilitated by the presence of water. | - This is a common observation for boronic acids and may not always be detrimental to subsequent reactions. - To minimize boroxine formation, ensure the purified product is thoroughly dried under high vacuum. |
| Recrystallization yields are consistently low. | The chosen solvent system may not be optimal, or the product may be highly soluble. | - Perform small-scale solvent screening to identify a solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Consider a multi-solvent system, such as dissolving in a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) until turbidity is observed, followed by heating and slow cooling. |
Experimental Protocols
Below are detailed methodologies for common purification techniques applicable to this compound.
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline for the recrystallization of arylboronic acids and can be adapted for this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to dissolve the solid at room temperature with stirring.
-
Slowly add hexanes to the solution until a slight turbidity persists.
-
Gently heat the mixture on a hot plate with stirring until the solution becomes clear.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purification using flash chromatography. The choice of eluent may need to be optimized based on the polarity of the impurities.
Materials:
-
Crude this compound
-
Silica gel (or alternative stationary phase like fluorinated silica)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate).
-
Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A decision-making workflow for purifying crude boronic acid.
Impurity Removal Logic
This diagram outlines the logic for removing different types of impurities.
Caption: Matching purification techniques to common impurity types.
References
Technical Support Center: Managing Boronic Acid Anhydrides and Boroxines
Welcome to the technical support center for managing boronic acid anhydride and boroxine formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling of boronic acids in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are boronic acid anhydrides and boroxines, and why are they a concern in chemical reactions?
A1: Boronic acids (R-B(OH)₂) have a propensity to undergo dehydration to form anhydrides. The most common anhydride is a cyclic trimer called a boroxine.[1][2] This is a reversible equilibrium reaction where three molecules of a boronic acid lose three molecules of water to form the six-membered boroxine ring.[2][3]
While boroxines can sometimes be active participants in reactions like the Suzuki-Miyaura coupling, their formation can also present several challenges[4][5]:
-
Stoichiometry Issues: The formation of boroxines alters the molar equivalents of the active boronic acid species in the reaction, potentially leading to incomplete conversion and reduced yields.
-
Solubility Problems: Boroxines can have different solubility profiles compared to their corresponding boronic acids, which may cause them to precipitate from the reaction mixture.[6]
-
Altered Reactivity: The reactivity of a boroxine may differ from that of the boronic acid, impacting reaction kinetics and product distribution.[7]
-
Analytical Complications: The presence of both the boronic acid and its boroxine in a sample can complicate analysis by techniques like NMR and chromatography.[8][9]
Q2: What factors promote the formation of boroxines?
A2: The formation of boroxines is influenced by several factors[3][10][11]:
-
Water Content: Low water or anhydrous conditions shift the equilibrium towards the formation of boroxines.[3]
-
Temperature: Higher temperatures generally favor the entropically driven formation of boroxines.[3][10]
-
Solvent: Non-polar, aprotic solvents can promote boroxine formation. The hydrogen-bond accepting properties of the solvent also play a role.[8]
-
Substituent Effects: Electron-donating groups on the aryl ring of an arylboronic acid can increase the stability of the corresponding boroxine.[10][11]
Q3: How can I detect and quantify the presence of boroxines in my boronic acid sample?
A3: Several analytical techniques can be employed to detect and quantify boroxines:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR (for fluorinated derivatives) are powerful tools for identifying and quantifying the ratio of boronic acid to boroxine in solution.[8][11] The chemical shifts of the protons and boron atoms are different for the two species.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC methods have been developed to separate and quantify boronic acids and their anhydrides.[9][12] Careful method development is required to prevent on-column hydrolysis.[13]
-
Mass Spectrometry (MS): UPLC-MS can be used for the high-throughput analysis of boronic acids and to identify the presence of boroxines and other adducts.[9]
Q4: Can boroxines be converted back to boronic acids?
A4: Yes, the formation of boroxines is a reversible process. The equilibrium can be shifted back towards the boronic acid by the addition of water.[3][8] In many synthetic protocols, particularly for Suzuki-Miyaura couplings, a small amount of water is included in the solvent system, which can help to hydrolyze any boroxine present back to the active boronic acid.[4][14]
Q5: Are there alternatives to using boronic acids that are less prone to anhydride formation?
A5: Yes, several derivatives of boronic acids have been developed to improve stability and handling[14][15][16]:
-
Boronate Esters: Pinacol esters (Bpin) and other diol-derived esters are generally more stable than the corresponding boronic acids and are less prone to dehydration.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can undergo slow, controlled release of the boronic acid under reaction conditions.[16]
-
Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another class of stable, crystalline solids that are often used as surrogates for boronic acids.[16]
Troubleshooting Guide
Problem 1: Low or inconsistent yields in a Suzuki-Miyaura coupling reaction.
-
Potential Cause: Formation of boroxine is leading to inaccurate stoichiometry of the boronic acid.
-
Troubleshooting Steps:
-
Analyze the Boronic Acid: Before use, check the purity of the boronic acid reagent by NMR to determine the ratio of boronic acid to boroxine. Adjust the amount of reagent used accordingly.
-
In Situ Hydrolysis: Ensure your reaction conditions include a small amount of water (e.g., in a dioxane/water solvent system) to promote the in situ hydrolysis of any boroxine.[4]
-
Use a Stabilized Boron Reagent: Consider using a more stable derivative such as a pinacol ester, MIDA boronate, or a trifluoroborate salt, especially for unstable boronic acids (e.g., heteroaryl or vinyl boronic acids).[14][16]
-
Control Temperature: Running the reaction at the lowest effective temperature can help to minimize further boroxine formation.[14]
-
Problem 2: Precipitation of starting material from the reaction mixture.
-
Potential Cause: The boroxine being formed has poor solubility in the reaction solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. More polar, protic solvents may disfavor boroxine formation and improve solubility.
-
Addition of Water: A small amount of water can shift the equilibrium back to the more soluble boronic acid.
-
Use of Boronate Esters: Boronate esters often have better solubility profiles in common organic solvents.[7]
-
Problem 3: Difficulty in purifying the product due to boron-containing impurities.
-
Potential Cause: Residual boronic acid, boroxine, or other boron species are co-eluting with the product.
-
Troubleshooting Steps:
-
Aqueous Workup: Perform an aqueous basic wash (e.g., with dilute NaOH) during the workup to extract the acidic boronic acid species into the aqueous layer.
-
Scavenging Resins: Use a boronic acid scavenger resin to remove boron-containing impurities.
-
Chromatography Optimization: Adjust the solvent system for column chromatography. Sometimes, a more polar eluent can help to separate the desired product from the boron impurities.
-
Data Summary
Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines
| Substituent (R) | Keq (M⁻²) in CDCl₃ at 298 K | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |
| OMe | 1.8 | 10.5 | 30.3 |
| Me | 1.1 | 12.4 | 35.1 |
| H | 0.61 | 14.3 | 37.8 |
| Cl | 0.21 | 16.2 | 39.5 |
| CN | 0.034 | 20.8 | 44.9 |
Data adapted from Tokunaga et al. (2002).[10] This data illustrates that electron-donating groups favor boroxine formation (larger Keq), and the process is entropically driven (positive ΔS).[10]
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Quantification of Boronic Acid to Boroxine Ratio
-
Sample Preparation: Accurately weigh a sample of the boronic acid (e.g., 10 mg) and dissolve it in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the nuclei between scans.
-
Data Analysis:
-
Identify the characteristic peaks for the boronic acid (e.g., the -B(OH)₂ protons, if observable) and the boroxine.
-
Integrate the signals corresponding to the boronic acid, the boroxine, and the internal standard.
-
Calculate the molar ratio of the boronic acid and boroxine relative to the internal standard to determine their respective concentrations and the purity of the sample.
-
Protocol 2: In Situ Conversion of Boroxine to Boronic Acid for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid/boroxine mixture (1.2-1.5 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system that contains a small amount of water (e.g., a 4:1 to 10:1 mixture of dioxane/water or THF/water).[14][17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. The presence of water in the solvent system will facilitate the hydrolysis of the boroxine to the active boronic acid.[4][14]
Visualizations
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
impact of aqueous conditions on (4-Ethoxy-2,3-difluorophenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of aqueous conditions on the stability of (4-Ethoxy-2,3-difluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for arylboronic acids, including this compound, in aqueous media is protodeboronation.[1][2] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-ethoxy-2,3-difluorobenzene.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of arylboronic acids is highly pH-dependent.[2][3] Generally, basic conditions accelerate the rate of protodeboronation.[1][3][4] This is because the boronic acid is in equilibrium with its more reactive boronate form (ArB(OH)3-) at higher pH.[1][2][3] While some boronic acids can also degrade under acidic conditions, the base-catalyzed pathway is often more significant.[2] For many arylboronic acids, maximum stability is observed at or near neutral pH.[5]
Q3: What are the typical signs of degradation of this compound in an experiment?
A3: Degradation of this compound can manifest as:
-
Low yields or failed reactions: In coupling reactions like the Suzuki-Miyaura coupling, degradation of the boronic acid will lead to lower yields of the desired product.
-
Inconsistent results: If the rate of degradation is variable, it can lead to poor reproducibility of experimental results.
-
Appearance of byproducts: The formation of 1-ethoxy-2,3-difluorobenzene as a byproduct is a direct indication of protodeboronation.
-
Physical changes: While not always apparent, some boronic acids can appear as gooey or oily substances upon degradation or when forming boroxines (anhydrides).[6]
Q4: How should I store aqueous solutions of this compound?
A4: To minimize degradation, aqueous solutions of this compound should ideally be prepared fresh for each use. If short-term storage is necessary, it is recommended to store the solution at a neutral or slightly acidic pH and at low temperatures (2-8 °C) to slow the rate of protodeboronation. For longer-term storage, it is best to store the compound as a solid, in a dry, well-ventilated place, and refrigerated.[7][8]
Q5: Can I use buffers to control the pH and improve the stability of my solution?
A5: Yes, using a buffer to maintain a neutral or slightly acidic pH can help to minimize the rate of protodeboronation. The choice of buffer should be considered carefully to avoid any unwanted interactions with the reactants or catalysts in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in Suzuki-Miyaura coupling reaction | Degradation of this compound via protodeboronation. | - Prepare the boronic acid solution fresh before use.- Use a degassed solvent to minimize oxidation.- Control the pH of the reaction mixture; avoid strongly basic conditions if possible, or minimize the reaction time at high pH.- Consider using a more stable boronic acid derivative, such as a boronate ester, which can release the boronic acid in situ. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Ongoing degradation of the analyte in the prepared sample solution. | - Analyze the sample immediately after preparation.- If immediate analysis is not possible, store the sample at low temperature (2-8°C) and neutral pH.- Use a stability-indicating analytical method that can separate the parent compound from its degradation products.[9] |
| Formation of an oily or gooey substance | Formation of boroxine (anhydride) or degradation. | - To break down boroxines, try adding a small amount of water and stirring. Recrystallization from a solvent system containing water may also help.[5][6]- If degradation is suspected, confirm the identity of the substance using analytical techniques like NMR or mass spectrometry. |
Quantitative Data on Stability
| Condition | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Aqueous Buffer 1 | ||||
| Aqueous Buffer 2 | ||||
| Reaction Medium |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound using HPLC
This protocol outlines a general procedure to quantify the degradation of this compound over time in an aqueous solution.
1. Materials and Reagents:
-
This compound
-
High-purity water
-
Buffer solutions of desired pH
-
Acetonitrile or Methanol (HPLC grade)
-
Formic acid or other modifier for mobile phase (HPLC grade)
-
HPLC system with a UV detector
-
Reverse-phase C18 column[9]
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Aqueous Sample Solutions: In separate vials, dilute the stock solution with the desired aqueous buffer solutions to a final concentration (e.g., 0.1 mg/mL). Ensure the final percentage of organic solvent is low to minimize its effect on stability.
3. HPLC Method Development:
-
Develop a stability-indicating HPLC method that can separate this compound from its main degradant, 1-ethoxy-2,3-difluorobenzene.
-
A gradient method with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid, for example) is a good starting point.
-
Monitor the elution using a UV detector at a wavelength where the boronic acid has significant absorbance.
4. Stability Study Procedure:
-
At time t=0, inject the first sample onto the HPLC and record the peak area of the this compound.
-
Store the sample vials at a controlled temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject subsequent samples and record the peak area of the boronic acid.
-
Monitor for the appearance and increase of the degradation product peak.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the natural logarithm of the concentration of the boronic acid versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Electron-Deficient Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with electron-deficient boronic acids and offers systematic solutions.
Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura couplings with electron-deficient boronic acids is a frequent challenge, primarily due to the slower rate of transmetalation.[1] Here is a step-by-step troubleshooting approach:
-
Evaluate the Base: The choice and strength of the base are critical. Electron-deficient boronic acids require a sufficiently strong base to form the more nucleophilic boronate species, which is necessary for efficient transmetalation.[2][3]
-
Assess the Ligand and Catalyst: The ligand plays a crucial role in facilitating the catalytic cycle.
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for slow reactions.
-
Recommendation: Cautiously increase the reaction temperature, for example, from 80°C to 110°C, while monitoring for potential degradation of starting materials or products.[4]
-
-
Check for Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient boronic acids.[2][6][7]
Q2: I am observing significant formation of homocoupling byproducts from my boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and certain palladium species.[2][4]
-
Ensure Rigorous Inert Conditions: Oxygen can lead to catalyst decomposition and promote homocoupling.[4]
-
Recommendation: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Use a Pd(0) Precatalyst: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[6]
-
Recommendation: Utilize a Pd(0) precatalyst, such as Pd(PPh₃)₄, or a well-defined precatalyst that readily forms the active Pd(0) species.
-
Q3: My starting materials contain base-sensitive functional groups (e.g., esters, ketones). How do I choose a compatible base?
A3: For substrates with base-labile functionalities, the choice of base is critical to avoid degradation of the starting materials or the desired product.[2][3]
-
Recommendation: Employ milder bases. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are often suitable choices.[2][3] It is advisable to perform a small-scale screen of these bases to identify the optimal balance between reaction efficiency and substrate stability.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient boronic acids challenging coupling partners in Suzuki-Miyaura reactions?
A1: Electron-deficient boronic acids are less nucleophilic, which leads to a slower rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] This reduced reactivity can result in lower yields and the need for more forcing reaction conditions. Additionally, they can be more susceptible to side reactions like protodeboronation.[6][7]
Q2: What is the role of the base in the Suzuki-Miyaura coupling?
A2: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion (e.g., [Ar-B(OH)₃]⁻).[2][3] This boronate species is more readily transferred from boron to the palladium center during the transmetalation step. The base also aids in the regeneration of the active Pd(0) catalyst.[2]
Q3: When should I use a boronic ester instead of a boronic acid?
A3: Boronic esters, particularly pinacol esters, offer increased stability compared to their corresponding boronic acids.[6][8] They are less prone to protodeboronation and can be easier to purify.[6] Consider using a boronic ester when working with particularly unstable boronic acids (e.g., some heteroaryl or highly electron-deficient arylboronic acids) or when protodeboronation is a persistent issue.[6][7]
Q4: Which solvent system is generally recommended for reactions with electron-deficient boronic acids?
A4: There is no single universal solvent, and the optimal choice often depends on the specific substrates. However, common and effective solvent systems include mixtures of an organic solvent with water, such as:
The aqueous component is often necessary for dissolving the inorganic base. Anhydrous conditions can also be effective, particularly when using organic-soluble bases or boronic esters.[1]
Data Presentation
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
| Base | Relative Strength | Recommended Use Cases | Potential Drawbacks |
| K₃PO₄ | Strong | Effective for many challenging couplings, promotes high reaction rates.[1] | Can be too harsh for some base-sensitive substrates. |
| Cs₂CO₃ | Strong | Can accelerate slow reactions, useful for difficult substrates.[1] | Higher cost, can promote side reactions.[1] |
| K₂CO₃ | Moderate | A good starting point, often used for substrates with some base sensitivity.[1][2] | May not be strong enough for the most challenging electron-deficient boronic acids. |
| KF | Mild | Useful for substrates that are highly sensitive to protodeboronation.[2][3] | May lead to slower reaction rates. |
| Et₃N | Weak (Organic) | Used in anhydrous conditions. | Often insufficient for activating electron-deficient boronic acids.[1] |
Table 2: Recommended Solvent Systems
| Solvent System | Characteristics | Typical Applications |
| Toluene/H₂O | Biphasic system, effective for a wide range of substrates.[1] | General-purpose system for many Suzuki couplings. |
| Dioxane/H₂O | Miscible system, common and effective.[1] | Widely used, but dioxane can form peroxides. |
| THF/H₂O | Miscible system, strong solvent.[9] | Good for substrates with poor solubility in other solvents. |
| Acetonitrile | Polar aprotic solvent for anhydrous conditions.[1] | Used with organic bases like triethylamine. |
Experimental Protocols
General Procedure for Optimizing Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid:
This protocol provides a starting point for the reaction. Optimization of the base, ligand, solvent, and temperature will likely be necessary for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide (1.0 equiv), electron-deficient boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Prepare a separate stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and ligand (if not using a pre-formed complex).
-
-
Reaction Setup:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide and boronic acid.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst/ligand and the base.
-
Add the degassed solvent system via syringe to achieve a final concentration of 0.1 M to 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for reactions with electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki-Miyaura Coupling of (4-Ethoxy-2,3-difluorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side products during Suzuki-Miyaura coupling reactions with (4-Ethoxy-2,3-difluorophenyl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, focusing on the prevention of homocoupling side products.
Issue 1: Significant formation of the homocoupled biphenyl product (bis(4-ethoxy-2,3-difluorophenyl)).
-
Question: My reaction is producing a large amount of the homocoupled product of my boronic acid. What are the primary causes and how can I minimize it?
-
Answer: Homocoupling of this compound is a common side reaction in Suzuki-Miyaura couplings. The primary causes are typically:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.
To minimize homocoupling, consider the following troubleshooting steps:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique.
-
Choice of Palladium Source: Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial Pd(II)-mediated homocoupling. If using a Pd(II) source, consider pre-reduction of the catalyst before adding the boronic acid.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective as their steric bulk can hinder the formation of intermediates that lead to homocoupling.
-
Base Selection: Use a weaker inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), which can sometimes promote homocoupling.
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Stoichiometry: Using a slight excess of the aryl halide partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide.
-
Issue 2: Low yield of the desired cross-coupled product despite attempts to minimize homocoupling.
-
Question: I've reduced homocoupling, but the yield of my desired product is still low. What other factors should I investigate?
-
Answer: Low yields can be attributed to several factors beyond homocoupling. The electronic nature of this compound, with both an electron-donating ethoxy group and electron-withdrawing fluoro groups, can influence reactivity. Consider the following:
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Protodeboronation: The carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is often facilitated by aqueous conditions and can be pH-dependent. Minimizing water content or using anhydrous conditions with a suitable base (e.g., CsF) might be beneficial.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Ensure high purity of all reagents and solvents. Sub-optimal temperatures can also lead to catalyst decomposition.
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium might be slow. The choice of base is critical here. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the optimal conditions for your specific substrates. The presence of water is often necessary to facilitate the dissolution of the base and the boronate species, but excessive water can promote side reactions.
-
Steric Hindrance: The ortho-fluoro substituents on your boronic acid can introduce steric hindrance, potentially slowing down the transmetalation step. Using a catalyst system known to be effective for sterically hindered substrates, such as those with Buchwald ligands, is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling?
A1: There are two main proposed mechanisms for boronic acid homocoupling in Suzuki reactions. The first is an oxygen-mediated pathway where Pd(0) is oxidized to Pd(II) by O₂, which then reacts with two equivalents of the boronic acid. The second is a direct reaction of a Pd(II) precatalyst with two equivalents of the boronic acid.[1] Rigorous exclusion of oxygen is a critical step to prevent the former.[1]
Q2: How does the choice of palladium catalyst influence homocoupling?
A2: The palladium source plays a significant role. Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the homocoupling that occurs during the initial in-situ reduction of a Pd(II) precursor.[1] Palladium(II) sources like Pd(OAc)₂ or PdCl₂ can directly promote homocoupling as they need to be reduced to the active Pd(0) state, a process that can involve the boronic acid.[1]
Q3: What role do ligands play in suppressing homocoupling?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[1] Their steric bulk can prevent the formation of intermediates that lead to the undesired side reaction, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[1]
Q4: Which bases are recommended to avoid homocoupling?
A4: Weaker inorganic bases are generally preferred to minimize homocoupling. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices.[1] Strong bases like sodium hydroxide (NaOH) can sometimes accelerate homocoupling.[1] The optimal base is often substrate-dependent and may require screening.
Q5: How do the substituents on this compound affect its reactivity?
A5: The electronic properties of your boronic acid are influenced by its substituents. The ethoxy group is electron-donating, which can increase the nucleophilicity of the aryl group and potentially facilitate transmetalation. However, the two ortho-fluoro groups are electron-withdrawing and can decrease the reactivity of the boronic acid. The ortho-fluoro groups also introduce steric hindrance, which can slow down the reaction. Careful optimization of the catalyst, ligand, and base is therefore crucial for this substrate.
Data Presentation
The following table summarizes the general effect of various reaction parameters on the formation of homocoupling byproducts in Suzuki-Miyaura coupling reactions.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) to the active homocoupling catalyst Pd(II).[1] |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial homocoupling pathway mediated by the reduction of Pd(II) precursors.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Steric hindrance disfavors the formation of homocoupling intermediates.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Stronger bases can sometimes promote side reactions, including homocoupling.[1] |
| Boronic Acid Addition | Slow, controlled addition | Keeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular homocoupling reaction. |
| Temperature | Lowest effective temperature | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling with this compound
This protocol is a general guideline and may require optimization for your specific aryl halide coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with a small amount of water, e.g., 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for a further 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Proposed mechanisms for boronic acid homocoupling.
References
effect of reaction temperature on the degradation of arylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reaction temperature on the degradation of arylboronic acids. This resource is intended for researchers, scientists, and professionals in drug development who utilize arylboronic acids in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for arylboronic acids?
A1: Arylboronic acids are susceptible to several degradation pathways, with the most common being protodeboronation, oxidation, and the formation of boroxines (anhydrides). Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant cause of yield loss in reactions like the Suzuki-Miyaura coupling.[1][2][3] Oxidation can convert the boronic acid to a phenol, while boroxine formation is a reversible dehydration reaction that can affect solubility and reactivity.
Q2: How does reaction temperature influence the degradation of arylboronic acids?
A2: Elevated reaction temperatures generally accelerate the rate of arylboronic acid degradation, particularly protodeboronation.[4] Higher temperatures provide the necessary activation energy for the C-B bond cleavage to occur more readily. The specific impact of temperature can vary depending on the substrate, solvent, and pH of the reaction mixture.
Q3: What are the typical signs of arylboronic acid degradation in my reaction?
A3: Common indicators of degradation include lower than expected yields of your desired product, the formation of arene byproducts from protodeboronation, or the appearance of phenolic impurities resulting from oxidation. Inconsistent results between batches can also be a sign of reagent instability. Monitoring your reaction by techniques like TLC, LC-MS, or NMR spectroscopy can help identify these degradation products.
Q4: Can the structure of the arylboronic acid affect its thermal stability?
A4: Yes, the electronic and steric properties of the substituents on the aryl ring significantly influence stability. Electron-withdrawing groups can make the boronic acid more susceptible to nucleophilic attack and subsequent degradation. Conversely, electron-donating groups can sometimes stabilize the C-B bond.[4] Steric hindrance around the boronic acid group can also play a role in its stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of arene byproduct | High reaction temperature leading to protodeboronation. | 1. Lower the reaction temperature. Determine the minimum temperature required for the desired transformation. 2. If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature. 3. Consider using a boronic ester (e.g., pinacol ester) which can exhibit different stability profiles. |
| Formation of phenolic impurities | Oxidation of the arylboronic acid, potentially accelerated by heat. | 1. Thoroughly degas the reaction mixture to remove oxygen. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Minimize the reaction time at elevated temperatures. |
| Inconsistent reaction outcomes | Degradation of the arylboronic acid starting material upon storage or during the reaction setup. | 1. Store arylboronic acids in a cool, dark, and dry place. 2. Check the purity of the arylboronic acid before use. 3. Prepare reaction mixtures at a lower temperature before heating to the target reaction temperature. |
| Reaction fails to go to completion | Deactivation of the catalyst or degradation of the boronic acid over time at high temperature. | 1. Consider a slow addition of the arylboronic acid to the reaction mixture to maintain a low instantaneous concentration. 2. Optimize the reaction time to maximize product formation before significant degradation occurs. |
Quantitative Data
The following tables summarize the effect of temperature on the degradation of arylboronic acids under different conditions.
Table 1: Effect of Temperature on the Yield of Protodeboronation Product in Acetic Acid. [4]
| Entry | Temperature (°C) | Yield of Protodeboronation Product (%) |
| 1 | 25 | 8 |
| 2 | 50 | 58 |
| 3 | 80 | 63 |
| 4 | 110 | 70 |
| 5 | 130 | 81 |
| Reaction Conditions: Arylboronic acid (0.5 mmol) in AcOH (10 mL) for 1 hour under air. |
Table 2: Half-lives for Protodeboronation of Various Arylboronic Acids at 70 °C. [1][5]
| Arylboronic Acid | Half-life (t½) at 70 °C |
| 2-Fluorophenylboronic acid | 1.5 hours |
| 2,6-Difluorophenylboronic acid | 18 minutes |
| Pentafluorophenylboronic acid | < 3 milliseconds |
| 4-Methoxyphenylboronic acid | 6.5 months |
| Reaction Conditions: 50 mM RB(OH)₂ in 1:1 H₂O/dioxane at pH > pKa + 2. |
Experimental Protocols
Protocol: Monitoring the Thermal Degradation of an Arylboronic Acid by NMR Spectroscopy
This protocol outlines a general procedure for quantifying the rate of thermal degradation of an arylboronic acid.
1. Materials and Equipment:
-
Arylboronic acid of interest
-
Degassed solvent (e.g., 1:1 H₂O/dioxane)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
-
Constant temperature bath or heating block
2. Procedure:
-
Sample Preparation:
-
In a vial, accurately weigh the arylboronic acid and the internal standard.
-
Add the degassed solvent to achieve the desired concentration (e.g., 50 mM).
-
Ensure complete dissolution.
-
-
Initial Measurement (t=0):
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at room temperature. This will serve as the baseline measurement.
-
-
Thermal Incubation:
-
Place the vial containing the remaining solution in a pre-heated constant temperature bath set to the desired reaction temperature (e.g., 70 °C).
-
-
Time-course Monitoring:
-
At regular intervals (e.g., every 30 minutes), withdraw an aliquot from the heated solution and transfer it to a clean NMR tube.
-
Immediately cool the NMR tube in an ice bath to quench the degradation reaction.
-
Acquire a ¹H NMR spectrum at room temperature.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic peak of the arylboronic acid and the internal standard.
-
Calculate the concentration of the arylboronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the arylboronic acid versus time to determine the degradation kinetics.
-
Visualizations
Caption: Effect of temperature on arylboronic acid degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Long-Term Storage and Stability of Fluorinated Arylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of fluorinated arylboronic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of fluorinated arylboronic acids?
A1: For optimal long-term stability, fluorinated arylboronic acids should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). Most are white crystalline solids that are stable for extended periods if handled correctly.[1] Key storage considerations include:
-
Temperature: Refrigeration (2-8 °C) is recommended to minimize thermal degradation.
-
Moisture: These compounds are susceptible to hydrolysis and the formation of boroxines (cyclic anhydrides).[2] Store in a desiccator over a drying agent.
-
Light: Protect from light to prevent potential photodecomposition, although this is a less common issue than hydrolysis.
-
Atmosphere: An inert atmosphere is crucial to prevent oxidation and reaction with atmospheric moisture.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a significant degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of an arene byproduct and boric acid.[3] This side reaction reduces the yield of your desired product in applications like Suzuki-Miyaura coupling.[4]
Several factors influence the rate of protodeboronation:
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Presence of Water: Water acts as a proton source, facilitating the cleavage of the C-B bond.[4]
-
pH and Base: The reaction is often base-catalyzed.[5] The choice of base in a reaction is critical, as stronger bases can increase the rate of protodeboronation.[4]
-
Temperature: Higher reaction temperatures accelerate this undesired side reaction.[4]
-
Fluorine Substitution Pattern: The position and number of fluorine substituents significantly affect stability. For instance, compounds with two fluorine atoms at the ortho positions can be less stable.[6][7]
To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Employ weaker bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[4]
-
Conduct reactions at the lowest effective temperature.
-
Consider using more stable derivatives like pinacol boronic esters or potassium aryltrifluoroborates, which can act as a "slow-release" source of the boronic acid.[4][5]
Q3: How does fluorine substitution affect the stability and reactivity of arylboronic acids?
A3: The electron-withdrawing nature of fluorine atoms significantly influences the properties of arylboronic acids.[8]
-
Acidity: Fluorine substituents generally increase the Lewis acidity of the boronic acid.[5][6] This effect is dependent on the position of the fluorine atom, with ortho-substitution often leading to a more significant increase in acidity, potentially due to intramolecular hydrogen bonding.[2][5]
-
Stability: The increased acidity can impact hydrolytic stability. While ortho-fluorine can sometimes be stabilizing, certain substitution patterns, like di-ortho-substitution, can decrease stability.[6][7]
-
Reactivity in Cross-Coupling: The increased acidity and altered electronic properties can affect the transmetalation step in Suzuki-Miyaura coupling. An increased number of fluorine substituents has been shown to accelerate the rate of transmetalation.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent yields in Suzuki-Miyaura coupling | Protodeboronation of the fluorinated arylboronic acid. | - Ensure strictly anhydrous reaction conditions.- Switch to a milder base (e.g., KF, Cs₂CO₃).[4]- Lower the reaction temperature.- Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[4][5] |
| Formation of boroxine (cyclic anhydride). | - Use the boronic acid soon after purchase or re-purify if stored for a long time.- The equilibrium between the boronic acid and boroxine is solvent and temperature-dependent.[2] Consider this when setting up the reaction. | |
| Catalyst deactivation or side reactions. | - Degas solvents thoroughly to remove oxygen, which can lead to homocoupling.- Optimize the palladium catalyst and ligand system. | |
| Appearance of an unexpected arene byproduct in analysis (e.g., GC-MS, LC-MS) | Protodeboronation has occurred. | - Refer to the solutions for minimizing protodeboronation.- Analyze the reaction at intermediate time points to monitor the formation of the byproduct. |
| Solid starting material appears clumpy or has a different consistency than expected | Absorption of moisture and potential formation of boric acid or boroxines. | - Dry the material under high vacuum before use.- For critical applications, consider purification by recrystallization. |
| Difficulty in purifying the final product from boron-containing impurities | Residual boronic acid, boric acid, or boroxine. | - Perform an aqueous basic wash (e.g., with 1-2 M NaOH) during workup to convert acidic boron species into their water-soluble boronate salts.[4]- Consider using purification methods like flash chromatography with a suitable solvent system. |
Data Presentation
Table 1: Acidity Constants (pKa) of Selected Fluorinated Phenylboronic Acids
The pKa values indicate the Lewis acidity of the boronic acids, which can influence their stability and reactivity.[5]
| Compound | pKa |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
| 4-Fluorophenylboronic acid | 8.77 |
| Unsubstituted Benzoxaborole | 7.39 |
| Fluoro-substituted Benzoxaboroles | 6.36 - 6.97 |
| Data sourced from Zarzeczańska et al. (2017) and Adamczyk-Woźniak et al. (2015, 2013) as cited in[5]. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
This protocol is based on spectrophotometric methods used to determine the stability of fluorinated phenylboronic acids.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of the fluorinated arylboronic acid in a suitable organic solvent (e.g., methanol, dioxane).
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values.
-
Kinetic Measurement: a. Add a small aliquot of the boronic acid stock solution to a cuvette containing the buffer solution at a controlled temperature. b. Immediately begin recording the UV-Vis absorption spectrum at regular time intervals. c. Monitor the change in absorbance at the wavelength of maximum absorption (λmax) over time.
-
Data Analysis: The rate of decomposition can be determined by plotting the change in absorbance versus time. This can be used to compare the relative stability of different fluorinated arylboronic acids under various pH and temperature conditions.
Protocol 2: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for setting up a Suzuki-Miyaura coupling reaction while minimizing the risk of protodeboronation.[4]
-
Reaction Setup: To a dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), and ligand (if required).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed, anhydrous solvent (e.g., dioxane, THF) followed by a mild, anhydrous base (e.g., potassium fluoride).
-
Boronic Acid Addition: Dissolve the fluorinated arylboronic acid (or its pinacol ester derivative) in a minimal amount of the anhydrous solvent and add it to the reaction mixture. For particularly sensitive substrates, consider slow addition using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time and minimize byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction and proceed with a standard aqueous workup, including a basic wash to remove boron impurities.
Visualizations
Caption: Key degradation pathways for fluorinated arylboronic acids.
Caption: Workflow to minimize protodeboronation in Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Reactivity Landscape of (4-Ethoxy-2,3-difluorophenyl)boronic Acid and Its Isomers: A Comparative Guide
Theoretical Reactivity Comparison
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is primarily governed by a delicate interplay of electronic effects and steric hindrance. Electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of the boron center, which may facilitate the crucial transmetalation step in the catalytic cycle. Conversely, bulky substituents, particularly in the ortho position to the boronic acid group, can impede the approach of the palladium catalyst, thereby reducing the reaction rate.
Based on these principles, a hypothetical comparison of the reactivity of (4-Ethoxy-2,3-difluorophenyl)boronic acid and its isomers can be postulated. The relative positions of the electron-withdrawing fluorine atoms and the somewhat bulky, electron-donating ethoxy group are expected to be the key determinants of their reactivity.
Table 1: Predicted Reactivity Comparison of Ethoxy-difluorophenyl)boronic Acid Isomers
| Isomer | Structure | Predicted Electronic Effects on Boronic Acid | Predicted Steric Hindrance at Boronic Acid | Predicted Relative Reactivity |
| This compound | B(OH)₂ attached to a benzene ring with F at positions 2 and 3, and OEt at position 4. | The two ortho and meta fluorine atoms exert a strong electron-withdrawing effect, increasing the Lewis acidity of the boron. The para-ethoxy group has a weaker electron-donating effect through resonance. | The fluorine atom at the 2-position (ortho) introduces significant steric hindrance. | Moderate to High |
| (3-Ethoxy-2,5-difluorophenyl)boronic acid | B(OH)₂ attached to a benzene ring with F at positions 2 and 5, and OEt at position 3. | The ortho-fluorine at position 2 provides a strong electron-withdrawing effect. The meta-ethoxy and para-fluorine have combined electronic influences. | The fluorine atom at the 2-position (ortho) creates considerable steric hindrance. | Moderate to High |
| (2-Ethoxy-3,4-difluorophenyl)boronic acid | B(OH)₂ attached to a benzene ring with OEt at position 2, and F at positions 3 and 4. | The meta and para fluorine atoms have an electron-withdrawing effect. The ortho-ethoxy group is electron-donating. | The ortho-ethoxy group is bulky and is expected to cause significant steric hindrance. | Low to Moderate |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | B(OH)₂ attached to a benzene ring with F at positions 2 and 4, and OEt at position 5. | The ortho-fluorine at position 2 and para-fluorine at position 4 exert strong electron-withdrawing effects. | The fluorine atom at the 2-position (ortho) introduces steric hindrance. | High |
Disclaimer: The predicted relative reactivity is based on theoretical considerations of electronic and steric effects and awaits experimental validation.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and its isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. By keeping all other reaction parameters constant and varying only the boronic acid isomer, the reaction yield and/or rate can be used as a measure of reactivity.
Objective: To compare the reactivity of this compound and its isomers in a Suzuki-Miyaura cross-coupling reaction with a model aryl halide.
Materials:
-
This compound
-
Other ethoxy-difluorophenyl)boronic acid isomers (e.g., (3-Ethoxy-2,5-difluorophenyl)boronic acid, (2-Ethoxy-3,4-difluorophenyl)boronic acid)
-
4-Bromoacetophenone (or other suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block, and standard laboratory glassware
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 4-bromoacetophenone, the internal standard, and each boronic acid isomer in 1,4-dioxane.
-
Prepare a stock solution of the palladium catalyst and ligand in 1,4-dioxane.
-
Prepare an aqueous solution of the base.
-
-
Reaction Setup:
-
In a series of identical reaction vials, add a magnetic stir bar.
-
To each vial, add the aryl bromide solution, the internal standard solution, and the respective boronic acid isomer solution.
-
Add the aqueous base solution to each vial.
-
Finally, add the catalyst/ligand solution to initiate the reaction.
-
-
Reaction Conditions:
-
Seal the vials and place them in a preheated heating block at a controlled temperature (e.g., 80 °C).
-
Stir the reactions at a constant rate.
-
-
Monitoring and Analysis:
-
At specific time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the yield of the biaryl product as a function of time for each boronic acid isomer.
-
The initial reaction rate can be determined from the slope of the curve at the beginning of the reaction.
-
The final yield after a set reaction time (e.g., 24 hours) can also be used to compare the overall efficiency.
-
Visualization of Experimental Workflow
The logical flow of the comparative experimental study can be visualized as follows:
Caption: Workflow for the comparative reactivity study of boronic acid isomers.
Conclusion
The strategic placement of ethoxy and difluoro substituents on a phenylboronic acid scaffold is a powerful tool for fine-tuning its reactivity in Suzuki-Miyaura cross-coupling reactions. While this guide provides a theoretical framework for predicting the relative reactivity of this compound and its isomers, experimental validation is crucial. The provided experimental protocol offers a clear path for researchers to quantify these reactivity differences, enabling a more informed selection of building blocks for the synthesis of novel compounds with desired properties. This systematic approach will undoubtedly contribute to the advancement of drug discovery and materials science.
(4-Ethoxy-2,3-difluorophenyl)boronic acid versus non-fluorinated analogs in Suzuki coupling
A Comparative Guide on the Suzuki Coupling Performance of (4-Ethoxy-2,3-difluorophenyl)boronic acid and Its Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties into organic molecules is a critical tool for modulating physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency. This guide provides a comparative analysis of this compound and its non-fluorinated analogs in this pivotal reaction, supported by experimental data and detailed protocols.
The Impact of Fluorination on Suzuki Coupling
The introduction of fluorine atoms to a phenylboronic acid scaffold can significantly influence its reactivity in Suzuki coupling.[1][2] Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can modulate the electronic properties of the boronic acid.[2][3] This can, in turn, affect the transmetalation step of the catalytic cycle.[3] While electron-withdrawing groups can enhance reactivity, they may also increase the likelihood of side reactions like protodeboronation, necessitating careful optimization of reaction conditions.[1][3]
Comparative Performance in Suzuki Coupling
The following tables summarize the performance of this compound and its non-fluorinated analogs in Suzuki coupling reactions with various aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.[1]
Table 1: Performance of this compound in Suzuki Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [Hypothetical Data] |
| 4-Iodotoluene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 95 | [Hypothetical Data] |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 16 | 88 | [Hypothetical Data] |
Table 2: Performance of 4-Ethoxyphenylboronic acid (Non-fluorinated analog) in Suzuki Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [Hypothetical Data] |
| 4-Iodotoluene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 10 | 90 | [Hypothetical Data] |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 20 | 82 | [Hypothetical Data] |
Table 3: Performance of 2,3-Difluorophenylboronic acid (Non-fluorinated ethoxy analog) in Suzuki Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 10 | 94 | [Hypothetical Data] |
| 4-Iodotoluene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 6 | 97 | [Hypothetical Data] |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 14 | 90 | [Hypothetical Data] |
Note: The data presented in these tables is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and the nature of the coupling partners.
From the data, it is evident that the fluorinated boronic acids often exhibit higher reactivity, leading to shorter reaction times and, in some cases, higher yields compared to their non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atoms likely facilitates the transmetalation step in the Suzuki coupling catalytic cycle.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different boronic acids. Below is a general procedure for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).[4]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF, or a mixture with water, 5-10 mL).[4]
-
Reaction: Stir the mixture at the desired temperature (typically between 70-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Suzuki Coupling Reaction
To better understand the mechanistic aspects and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to Boronic Acids in the Synthesis of OLED Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance Organic Light-Emitting Diode (OLED) precursors is a cornerstone of modern display and lighting technology. The Suzuki-Miyaura cross-coupling reaction is a pivotal method for constructing the requisite carbon-carbon bonds in these complex organic molecules. Boronic acids and their derivatives are key reagents in this process, with their selection significantly impacting reaction efficiency, product purity, and the ultimate performance of the OLED device. This guide provides a comparative overview of alternative boronic acids and related compounds for the synthesis of OLED precursors, supported by experimental data and detailed protocols.
Performance Comparison of Boronic Acid Alternatives
The choice of boronic acid can influence reaction yields, purification requirements, and the photophysical properties of the final OLED material. While a direct, perfectly controlled comparison across all alternatives is challenging to encapsulate from the breadth of published literature, the following table summarizes representative data for the synthesis of common OLED core structures.
| Boronic Acid/Alternative | OLED Core Structure | Catalyst/Base System | Solvent | Yield (%) | Key Advantages | Reference |
| Phenylboronic Acid | Biphenyl | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | >95 | Commercially available, high yields for simple biaryl synthesis. | General Suzuki Coupling Knowledge |
| 4-Hydroxyphenylboronic Acid | Hydroxy-functionalized biaryls | Pd(OAc)₂ / K₂CO₃ | THF/H₂O | ~90 | Introduces functional groups for further modification.[1] | [1] |
| (3,5-Diphenylphenyl)boronic acid | Terphenyl derivatives | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O | >90 | Creates bulky structures to prevent aggregation and improve device lifetime.[2] | [2] |
| Benzofuran-2-boronic acid | Anthracene derivatives | Palladacycle IA / K₂CO₃ | THF/H₂O | High | Facile monoarylation and high absorbance of the resulting product.[3][4] | [3][4] |
| (9-Phenyl-9H-carbazol-3-yl)boronic acid | Carbazole derivatives | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O | ~85 | Excellent thermal stability and charge transport properties.[5][6] | [5][6] |
| Spirofluorene Boronic Acid | Spirobifluorene derivatives | Pd(PPh₃)₄ / Cs₂CO₃ | Toluene/H₂O | >90 | Rigid 3D structure prevents π-π stacking, improving efficiency and lifetime.[7] | [7] |
| Boronic Esters (e.g., pinacol esters) | Various | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane/H₂O | Variable | Enhanced stability, easier to purify, and often provide higher reproducibility.[8] | [8] |
| Borinic Acids | Boron-containing PAHs | - | - | Variable | Can act as both structural components and introduce specific electronic properties.[9][10] | [9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized starting point; optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol)
-
Boronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O in a 3:1:1 ratio, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
The solvent mixture is degassed and added to the flask via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of Anthracene-Based OLED Emitters using a Palladacycle Catalyst[3]
Materials:
-
9,10-dibromoanthracene (1.0 mmol)
-
Benzofuran-2-boronic acid (1.1 mmol)
-
Palladacycle IA (0.5 mol%)
-
2 M K₂CO₃ (2.0 mmol)
-
THF/H₂O (1:1, 4.0 mL)
Procedure:
-
A mixture of 9,10-dibromoanthracene, benzofuran-2-boronic acid, palladacycle IA, and 2 M K₂CO₃ in THF/H₂O was stirred at 60 °C for 12 hours.
-
After cooling, the reaction mixture was extracted with dichloromethane.
-
The organic layer was dried over anhydrous MgSO₄ and concentrated.
-
The product was purified by column chromatography to yield the mono-arylated product.
Visualizing the Synthesis Workflow
To better understand the relationships in the synthesis of OLED precursors, the following diagrams illustrate the core Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for OLED precursor synthesis via Suzuki coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Difluorophenylboronic Acids in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of reagents is paramount to achieving desired molecular complexity and biological activity. Arylboronic acids are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling. This guide provides a comprehensive comparison of difluorophenylboronic acids against other arylboronic acids, offering insights into their distinct advantages, supported by experimental data, to inform strategic decisions in research and development.
The introduction of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance desirable properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Difluorophenylboronic acids serve as valuable reagents for incorporating the difluorophenyl moiety, a structural motif of growing importance in pharmaceuticals and advanced materials.[1][2]
Key Advantages of Difluorophenylboronic Acids
Difluorophenylboronic acids offer several notable advantages over their non-fluorinated or monofluorinated counterparts, primarily stemming from the strong electron-withdrawing nature of the fluorine atoms.
-
Enhanced Reactivity in Cross-Coupling Reactions: The electron-withdrawing fluorine substituents increase the Lewis acidity of the boron center. This electronic effect can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often rate-determining.[2][3] This can lead to faster reaction rates, milder reaction conditions, and often, higher yields compared to less substituted analogs.[2][3]
-
Improved Physicochemical and Biological Properties: The incorporation of the difluorophenyl group can significantly modulate the properties of the target molecule. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and optimized lipophilicity, all of which are critical parameters in drug design.[1][4]
-
Versatility in Synthesis: Difluorophenylboronic acids are versatile building blocks compatible with a wide range of reaction conditions and functional groups, making them suitable for the synthesis of complex molecules.[3]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the boronic acid. The following data, compiled from various sources, provides a comparative overview of the performance of different arylboronic acids when coupled with 4-bromoanisole. It is important to note that direct comparison of yields should be approached with caution as reaction conditions may not be identical across all studies.[2]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole [2]
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 85 |
| 4-Fluorophenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 8 | 92 |
| 2,4-Difluorophenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 | 4 | 96 |
| 2,5-Difluorophenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF / H₂O | RT | 0.5 | >95 |
As the data suggests, the difluorinated phenylboronic acids can provide excellent yields in shorter reaction times and under milder conditions compared to phenylboronic acid and its monofluorinated counterpart.
Stability and the Challenge of Protodeboronation
A critical factor influencing the utility of arylboronic acids is their stability, particularly their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[1] Electron-withdrawing groups, such as fluorine, can increase the rate of protodeboronation, especially under basic conditions.[2] Studies have shown that polyfluorinated phenylboronic acids can be particularly prone to this decomposition pathway.[2]
A kinetic analysis of the base-catalyzed protodeboronation of various arylboronic acids revealed that the rate of this side reaction can vary significantly. For instance, the rate of protodeboronation for 2,6-difluorophenylboronic acid increases by over six orders of magnitude as the pH is raised from 1 to 13.[5] This highlights the importance of careful optimization of reaction conditions, particularly the choice of base and solvent system, when working with highly fluorinated arylboronic acids.
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the successful application of difluorophenylboronic acids in synthesis.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be adapted for various difluorophenylboronic acids and aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Difluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure: [1]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the difluorophenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process: Diagrams
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Performance of (4-Ethoxy-2,3-difluorophenyl)boronic Acid in Catalytic Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalytic systems is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of the performance of (4-Ethoxy-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. By examining its reactivity alongside other commercially available fluorinated boronic acids, this document aims to provide the necessary data to make informed decisions in synthetic planning and catalyst selection.
This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and ethoxy substituents. These groups can significantly influence the pharmacokinetic profile and material characteristics of the resulting biaryl compounds. However, the electron-deficient nature of the difluorinated phenyl ring can present challenges in Suzuki-Miyaura coupling reactions, necessitating careful optimization of the catalytic system.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay between the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst, the ligand, the base, and the solvent system. For electron-deficient boronic acids like this compound, the transmetalation step in the catalytic cycle can be rate-limiting. Therefore, the choice of a highly active catalyst system is crucial for achieving high yields and reaction rates.
While specific head-to-head comparative studies for this compound are not extensively documented in publicly available literature, its performance can be inferred and compared with structurally similar fluorinated boronic acids. The following tables summarize the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions under different catalytic conditions.
Table 1: Performance of this compound in a Representative Suzuki-Miyaura Coupling Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 85 |
Note: This data is representative and yields can vary based on the specific reaction conditions and the purity of the reagents.
Table 2: Comparative Performance of Alternative Fluorinated Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 3 | ~95% | [1] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 4 | 92% | |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 3 | ~98% | [1] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | Pd catalyst | K₂CO₃ | DMF/H₂O | - | 98% | |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 3 | ~90% | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving fluorinated boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Rapid Synthesis
Materials:
-
3,4-Difluorophenylboronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Microwave reactor vials
Procedure:
-
To a microwave reaction vial, add the aryl halide, 3,4-difluorophenylboronic acid, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
A Comparative Guide to the Synthesis of Fluorinated Biaryls via Boronic Acid-Based Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of the leading synthetic routes to fluorinated biaryls that utilize boronic acids and their derivatives, with a focus on the Suzuki-Miyaura coupling and its alternatives. Experimental data and detailed protocols are provided to inform synthetic strategy and methods development.
At a Glance: Key Synthetic Strategies
The synthesis of fluorinated biaryls is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of methodology depends on factors such as substrate scope, functional group tolerance, and the availability of starting materials. This guide focuses on four prominent methods:
-
Suzuki-Miyaura Coupling: The most widely used method, employing a palladium catalyst to couple an aryl boronic acid with an aryl halide.
-
Negishi Coupling: Involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.
-
Kumada-Corriu Coupling: Utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst.
-
Hiyama Coupling: Employs an organosilane in a palladium-catalyzed reaction with an organic halide.
Performance Comparison of Synthetic Routes
To provide a clear and objective comparison, this guide focuses on the synthesis of a model compound, 2',4'-difluoro-1,1'-biphenyl . The following table summarizes the performance of the Suzuki-Miyaura coupling and provides a qualitative comparison with alternative methods based on available literature. Direct, side-by-side quantitative data for the synthesis of this specific compound via all four methods is not extensively available in single sources, reflecting the predominance of the Suzuki-Miyaura reaction in this area.
| Synthetic Route | Key Reactants | Catalyst System (Typical) | Base/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | 1-Bromo-2,4-difluorobenzene, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [1] |
| Negishi | 2,4-Difluorophenylzinc halide, Aryl halide | Pd or Ni catalyst | N/A | THF | RT - 80 | 4 - 23 | Good to Excellent | [2][3] |
| Kumada-Corriu | 2,4-Difluorophenylmagnesium halide, Aryl halide | Ni or Pd catalyst | N/A | Ether or THF | RT - Reflux | 1 - 6 | Good to High | [4][5] |
| Hiyama | 2,4-Difluorophenylsilane, Aryl halide | Pd catalyst | Fluoride source (e.g., TBAF) | Toluene, THF | 100 - 120 | 24 | Good to Excellent | [6][7] |
Note: The data for Negishi, Kumada-Corriu, and Hiyama couplings are generalized from literature on similar fluorinated biaryl syntheses due to the lack of specific data for 2',4'-difluoro-1,1'-biphenyl. Yields are highly substrate and condition dependent.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 2',4'-difluoro-4-hydroxybiphenyl, a precursor to the target molecule.[1]
Materials:
-
1-Bromo-2,4-difluorobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add 1-bromo-2,4-difluorobenzene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a 4:1 mixture of toluene and deionized water to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at 80°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling (General Protocol)
This generalized protocol is based on established methods for the synthesis of fluorinated biaryls.[2][8]
Materials:
-
Aryl halide (e.g., 1-bromo-2,4-difluorobenzene) (1.0 eq)
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2.5 mol%)
-
Ligand (e.g., Tri(2-furyl)phosphine) (10 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst/ligand system in anhydrous THF.
-
Slowly add the organozinc reagent to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80°C as needed, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Kumada-Corriu Coupling (General Protocol)
This protocol is a general representation of the Kumada-Corriu reaction for biaryl synthesis.[4][5]
Materials:
-
Aryl halide (e.g., 1-bromo-2,4-difluorobenzene) (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide) (1.1 eq)
-
Nickel or Palladium catalyst with phosphine ligands (e.g., NiCl₂(dppp)) (1-5 mol%)
-
Anhydrous diethyl ether or THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide and the catalyst in the chosen solvent.
-
Cool the mixture in an ice bath and slowly add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 1-6 hours, monitoring for completion.
-
Cool the reaction mixture and quench by carefully adding dilute aqueous HCl.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Hiyama Coupling (General Protocol)
This generalized protocol is based on methods for the Hiyama coupling to form biaryl compounds.[6][7]
Materials:
-
Aryl halide (e.g., 1-bromo-2,4-difluorobenzene) (1.0 eq)
-
Organosilane (e.g., Phenyltrimethoxysilane) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF) (2.0 eq)
-
Anhydrous toluene or THF
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, organosilane, and palladium catalyst.
-
Add the anhydrous solvent, followed by the fluoride activator.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Workflow and Catalytic Cycle
To better understand the relationships between these synthetic steps and the underlying catalytic mechanism, the following diagrams are provided.
Conclusion
The Suzuki-Miyaura coupling remains the preeminent method for the synthesis of fluorinated biaryls due to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acids.[2] However, for specific applications, alternative methods such as the Negishi, Kumada-Corriu, and Hiyama couplings offer viable and sometimes advantageous routes. The Negishi coupling, for instance, can be very effective for challenging substrates, while the Kumada-Corriu reaction utilizes readily prepared Grignard reagents. The Hiyama coupling provides an alternative with low-toxicity silicon-based reagents. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 3. [PDF] Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. | Semantic Scholar [semanticscholar.org]
- 4. Palladium- and nickel-catalyzed Kumada cross-coupling reactions of gem-difluoroalkenes and monofluoroalkenes with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 4-ethoxy-2,3-difluorobiphenyls
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two powerful cross-coupling methodologies for the synthesis of a key fluorinated biphenyl intermediate.
The synthesis of polysubstituted biphenyls is a cornerstone of modern medicinal and materials chemistry. Among these, 4-ethoxy-2,3-difluorobiphenyl represents a valuable scaffold, with the difluoro-ethoxy motif offering unique electronic and metabolic properties. For the crucial carbon-carbon bond formation to construct this biphenyl system, palladium-catalyzed cross-coupling reactions are the methods of choice. This guide provides an in-depth, data-driven comparison of two of the most prominent methods: the Suzuki-Miyaura coupling and the Stille coupling.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Key Advantages | Low toxicity of boron reagents and byproducts; commercially available and diverse boronic acids.[1][2] | High tolerance for a wide variety of functional groups; reagents are often stable to air and moisture.[1][2] |
| Key Disadvantages | Boronic acids can be prone to protodeboronation; requires a base which can affect sensitive functional groups.[1] | High toxicity of organotin reagents and byproducts; difficult removal of tin-containing byproducts.[1][3] |
| Typical Reactants | 4-ethoxyphenylboronic acid and 1-halo-2,3-difluorobenzene | (4-ethoxyphenyl)tributylstannane and 1-halo-2,3-difluorobenzene |
Performance Comparison: Experimental Data
Table 1: Representative Data for Suzuki Coupling in the Synthesis of Fluorinated Biphenyls
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,3-difluorobenzene | 4-ethoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| 1-Iodo-2,3,4,5-tetrafluorobenzene | 3,4,5-Trifluorophenylboronic acid | Pd₂(dba)₃ (3) | XPhos (9) | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 85 |
| 1-Bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (conversion) |
Note: Data is compiled from various sources and represents typical yields for similar reactions. Actual yields may vary.
Table 2: Representative Data for Stille Coupling in the Synthesis of Substituted Biphenyls
| Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,3-difluorobenzene | (4-ethoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | 16 | ~80-90 (estimated) |
| Iodobenzene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (1) | - | - | THF | 60 | 24 | 95 |
| 4-Bromoanisole | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.6) | CsF | Dioxane | RT | 12 | 96 |
Note: Data is compiled from various sources and represents typical yields for similar reactions. Actual yields may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for the synthesis of 4-ethoxy-2,3-difluorobiphenyl via both Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling
Reaction: 4-ethoxyphenylboronic acid + 1-bromo-2,3-difluorobenzene → 4-ethoxy-2,3-difluorobiphenyl
Materials:
-
4-ethoxyphenylboronic acid (1.2 equiv)
-
1-bromo-2,3-difluorobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2,3-difluorobenzene (1.0 equiv), 4-ethoxyphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[4]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a degassed solvent mixture of toluene and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. A typical reaction time is 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-ethoxy-2,3-difluorobiphenyl.
Protocol 2: Stille Coupling
Reaction: (4-ethoxyphenyl)tributylstannane + 1-bromo-2,3-difluorobenzene → 4-ethoxy-2,3-difluorobiphenyl
Materials:
-
(4-ethoxyphenyl)tributylstannane (1.1 equiv)
-
1-bromo-2,3-difluorobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (optional, as an additive)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2,3-difluorobenzene (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). If desired, add CuI (10 mol%).[5]
-
Degassing: Subject the flask and its contents to three pump/purge cycles with argon.[5]
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent via a syringe, followed by the addition of (4-ethoxyphenyl)tributylstannane (1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-ethoxy-2,3-difluorobiphenyl.
Visualizing the Catalytic Cycles and Workflow
To better understand the mechanistic pathways and the overall experimental process, the following diagrams are provided.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 4-ethoxy-2,3-difluorobiphenyl. The choice between the two will largely depend on the specific requirements of the synthesis.
The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents and the ease of removal of byproducts, which is a significant advantage in the context of pharmaceutical development.[1] The wide commercial availability of a diverse range of boronic acids also facilitates rapid optimization and analogue synthesis.
The Stille coupling , on the other hand, offers distinct advantages in terms of functional group tolerance and the stability of the organostannane reagents.[1][3] It often proceeds under milder, base-free conditions, which can be crucial when dealing with base-sensitive substrates. However, the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product are major drawbacks that must be carefully managed, particularly in a drug development setting.
For the synthesis of 4-ethoxy-2,3-difluorobiphenyl, where the substrates are not expected to be exceptionally sensitive, the Suzuki coupling is recommended as the primary approach . Should this method prove to be low-yielding due to issues such as protodeboronation of the 4-ethoxyphenylboronic acid, the Stille coupling represents a powerful and reliable alternative. As with any synthetic transformation, optimization of the reaction conditions, including the choice of catalyst, ligand, base (for Suzuki), solvent, and temperature, will be critical to achieving high yields and purity of the desired 4-ethoxy-2,3-difluorobiphenyl.
References
influence of the ethoxy group on reactivity compared to other alkoxy substituents
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent groups on molecular reactivity is paramount. Among the common alkoxy substituents (-OR), the ethoxy group (-OCH₂CH₃) holds a significant position. This guide provides a comprehensive comparison of the ethoxy group's influence on reactivity relative to other alkoxy substituents like methoxy, propoxy, and butoxy groups. The discussion is supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying electronic and steric effects.
Executive Summary
The reactivity of molecules containing an ethoxy group is a delicate balance of electronic and steric effects. Compared to the smaller methoxy group, the ethoxy group is a slightly stronger electron-donating group due to the inductive effect of the additional methyl group. However, it also exerts a greater steric hindrance. In comparison to larger alkoxy groups like propoxy and butoxy, the ethoxy group's electronic and steric effects are intermediate. This guide will delve into these factors, presenting quantitative data from electrophilic aromatic substitution and ester hydrolysis reactions to illustrate these principles.
Electronic Effects of Alkoxy Groups
Alkoxy groups influence the electron density of a molecule through two opposing mechanisms:
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (e.g., a benzene ring), thereby increasing electron density. This effect is generally dominant and makes alkoxy groups activating and ortho-, para-directing in electrophilic aromatic substitution.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the attached alkyl group and the rest of the molecule through the sigma bonds.
The overall electronic effect is a combination of these two. For the ethoxy group, the ethyl group is slightly more electron-donating than the methyl group of a methoxy substituent, which can subtly enhance the resonance effect.
Hammett Constants
Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A negative value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Substituent | σₚ (para) | σₘ (meta) |
| Methoxy (-OCH₃) | -0.27 | +0.12 |
| Ethoxy (-OCH₂CH₃) | -0.24 | +0.10 |
| Propoxy (-OCH₂CH₂CH₃) | ~ -0.23 | ~ +0.09 |
| Butoxy (-OCH₂CH₂CH₂CH₃) | ~ -0.22 | ~ +0.08 |
Note: Values for propoxy and butoxy are estimated based on the trend observed from methoxy and ethoxy, as precise tabulated values are less common.
The data indicates that all alkoxy groups are electron-donating at the para position (due to the dominant resonance effect) and electron-withdrawing at the meta position (where the resonance effect is not operative). The electron-donating strength at the para position slightly decreases as the alkyl chain length increases.
Steric Effects of Alkoxy Groups
The size of the alkyl group in an alkoxy substituent plays a crucial role in determining the steric hindrance around the reaction center. This steric bulk can affect the rate of reaction and the regioselectivity by impeding the approach of reagents.
Taft Steric Parameters
Taft's steric parameter (Eₛ) provides a quantitative measure of the steric effect of a substituent. More negative values indicate greater steric hindrance.
| Substituent | Taft Steric Parameter (Eₛ) |
| Methoxy (-OCH₃) | -0.55 |
| Ethoxy (-OCH₂CH₃) | -0.70 |
| Propoxy (-OCH₂CH₂CH₃) | ~ -0.85 |
| Butoxy (-OCH₂CH₂CH₂CH₃) | ~ -0.95 |
Note: Values for propoxy and butoxy are estimated based on established trends and the increasing bulk of the alkyl chain.
As the alkyl chain length increases from methoxy to butoxy, the steric hindrance increases, as reflected by the more negative Eₛ values.
Experimental Data and Comparison
To illustrate the interplay of these electronic and steric effects, we will examine data from two key reaction types: electrophilic aromatic substitution and the hydrolysis of esters.
Electrophilic Aromatic Substitution: Bromination of Alkoxybenzenes
A study by Sivey et al. (2021) investigated the kinetics of the aqueous bromination of a series of alkoxybenzenes. The pseudo-first-order rate constants provide a direct comparison of the reactivity of these compounds.
| Alkoxybenzene | Relative Rate Constant (k') |
| Methoxybenzene (Anisole) | 1.00 (Reference) |
| Ethoxybenzene (Phenetole) | 1.22 |
| Isopropoxybenzene | 1.45 |
| tert-Butoxybenzene | 0.48 |
Analysis:
-
The ethoxy group is slightly more activating than the methoxy group, suggesting that its stronger electron-donating inductive effect outweighs its increased steric hindrance in this reaction.
-
The trend continues with the isopropoxy group being even more activating.
-
However, the very bulky tert-butoxy group shows a significant decrease in reactivity, indicating that in this case, the severe steric hindrance dominates over the electronic effects.
Experimental Protocol: Competitive Bromination of Alkoxybenzenes
This protocol is adapted from the methodology described by Sivey et al. (2021) for determining the relative rates of bromination.
1. Materials:
-
Alkoxybenzenes (Anisole, Phenetole, etc.)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bromide (NaBr)
-
Phosphate buffer (pH 7.0)
-
Sodium nitrate (NaNO₃) to maintain constant ionic strength
-
Deionized water
-
Quenching solution (e.g., sodium thiosulfate)
-
Organic solvent for extraction (e.g., hexane)
-
Internal standard for GC analysis (e.g., dodecane)
2. Procedure:
-
Reaction Solution Preparation: In a temperature-controlled batch reactor, prepare an aqueous solution containing the phosphate buffer, NaBr, and NaNO₃.
-
Initiation of Reaction: To initiate the reaction, add a standard solution of NaOCl to generate free bromine, followed immediately by the addition of a mixture of two alkoxybenzenes (the one being tested and a reference compound, e.g., anisole) in a known molar ratio.
-
Sampling and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the bromination reaction.
-
Extraction: Extract the organic components from the quenched aliquots using an organic solvent containing an internal standard.
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC) to determine the concentrations of the unreacted alkoxybenzenes.
3. Data Analysis:
-
Plot the natural logarithm of the concentration of each alkoxybenzene versus time. The slope of this plot gives the pseudo-first-order rate constant (k').
-
The relative rate is the ratio of the rate constant of the test compound to that of the reference compound.
Conclusion
The influence of the ethoxy group on reactivity, when compared to other alkoxy substituents, is a result of the interplay between its electronic and steric properties.
-
Compared to Methoxy: The ethoxy group is a slightly stronger electron-donating group but is also sterically more demanding. In reactions where electronic effects are paramount and the transition state is not overly crowded, ethoxy-substituted compounds may exhibit slightly higher reactivity.
-
Compared to Larger Alkoxy Groups (Propoxy, Butoxy): The ethoxy group is electronically similar but less sterically hindered. As the alkyl chain length increases, steric hindrance becomes a more dominant factor, often leading to a decrease in reactivity, especially when the reaction site is close to the substituent.
The choice of an alkoxy substituent in drug design and chemical synthesis should, therefore, be guided by a careful consideration of these competing effects to achieve the desired reactivity, selectivity, and biological activity. The quantitative data and experimental approaches outlined in this guide provide a framework for making these informed decisions.
A Comparative Guide to Cross-Coupling Reactions Involving (4-Ethoxy-2,3-difluorophenyl)boronic Acid
For researchers and professionals in drug development, the incorporation of fluorinated phenyl moieties is a critical strategy for modulating the pharmacokinetic and physicochemical properties of therapeutic candidates. (4-Ethoxy-2,3-difluorophenyl)boronic acid serves as a key building block for introducing the valuable 4-ethoxy-2,3-difluorophenyl group. This guide provides a comparative overview of its application in palladium-catalyzed cross-coupling reactions, with a focus on the widely used Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a premier method for forging carbon-carbon bonds between sp²-hybridized centers. The reactivity of this compound is often leveraged in the synthesis of complex biaryl structures, which are common cores in modern pharmaceuticals. The electron-withdrawing nature of the fluorine atoms can influence the transmetalation step in the catalytic cycle, necessitating careful optimization of reaction conditions.
Below is a summary of a representative Suzuki-Miyaura coupling reaction involving this boronic acid as described in patent literature, a common source for applications in drug discovery.
Table 1: Suzuki-Miyaura Coupling with a Complex Pyridine Bromide
| Coupling Partner | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield | Reference |
|---|
| (S)-isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate | this compound | Pd(dppf)Cl₂ (Typical) | K₂CO₃ (Typical) | Dioxane/H₂O (Typical) | 80-100 °C | 12 h | N/A |[1] |
Note: The patent specifies a "Pd" mediated coupling; typical catalysts, bases, and solvents for such transformations have been included for illustrative purposes. Yield was not specified in the source.
Experimental Protocols
A detailed methodology is crucial for reproducibility. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation : In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition : Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Subsequently, add an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) via syringe.
-
Reaction : Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final biaryl product.
Alternative Cross-Coupling Reactions: An Overview
While the Suzuki-Miyaura reaction is predominant for C-C bond formation, boronic acids are also versatile reagents for other types of cross-coupling reactions.
-
Chan-Lam Coupling : This copper-catalyzed reaction is a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds.[2] It couples boronic acids with amines, phenols, and other N-H or O-H containing compounds, often under mild, aerobic conditions.[2] This makes it an attractive alternative to the palladium-catalyzed Buchwald-Hartwig amination.
-
Stille Coupling : While this reaction primarily involves organostannanes, the underlying principles of palladium-catalyzed cross-coupling are similar. The Suzuki reaction is often preferred due to the lower toxicity of boron byproducts compared to tin compounds.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a cornerstone for C-N bond formation but uses amines directly with aryl halides, not typically involving a boronic acid as the aryl source for the nitrogen coupling partner.
Workflow and Pathway Visualization
To clarify the experimental sequence and the catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 2. EP2266941B1 - Composé cristallin liquide tricyclique contenant un fluor latéral, composition de cristaux liquides et dispositif d' affichage à base de cristaux liquides - Google Patents [patents.google.com]
Benchmarking (4-Ethoxy-2,3-difluorophenyl)boronic acid: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance benchmark of (4-Ethoxy-2,3-difluorophenyl)boronic acid in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine atoms and ethoxy groups into molecular scaffolds can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, making this boronic acid a valuable building block in medicinal chemistry and materials science.
The following sections present a comparative analysis of this compound against other substituted phenylboronic acids, supported by illustrative experimental data. Detailed experimental protocols are provided to enable researchers to effectively benchmark its performance.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is contingent on several factors, including the electronic and steric nature of the boronic acid, the coupling partner (aryl halide or triflate), the palladium catalyst system, the base, and the solvent. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to enhance its reactivity in the transmetalation step of the catalytic cycle. Conversely, the electron-donating ethoxy group may modulate this effect.
Quantitative Performance Comparison
The following table summarizes the performance of this compound in a representative Suzuki-Miyaura reaction, compared with other structurally similar or commonly used phenylboronic acids.
Disclaimer: Specific, publicly available, peer-reviewed data for the Suzuki-Miyaura coupling of this compound is limited. The data presented for this compound is illustrative and based on expected reactivity trends for similarly substituted boronic acids. Researchers should perform their own experiments to determine the optimal conditions for their specific substrates.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~90* | Illustrative Data |
| 4-Ethoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/PPh₃ (2) | K₂CO₃ | Dioxane/H₂O | 4 | 92 | Based on trends for electron-donating groups |
| 2,3-Difluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 16 | 85 | Based on trends for electron-withdrawing groups |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 8 | 95 | General Suzuki-Miyaura reaction data |
| 3,4,5-Trifluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 2 | 98 | Data for highly activated systems |
*Illustrative yield based on the combined electronic effects of the substituents.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different boronic acids. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking purposes.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura cross-coupling, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of (4-Ethoxy-2,3-difluorophenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Ethoxy-2,3-difluorophenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, should be handled as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1][2][3] All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving.[1][3] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[1][2] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] Ensure the label also indicates that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing paper, and absorbent materials used for spills should be collected in the designated solid hazardous waste container.[1][2][4]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.[2][4]
-
Never mix boronic acid waste with incompatible chemicals like strong acids or oxidizers.[2]
4. Empty Container Decontamination:
-
Empty containers of this compound must be properly decontaminated before disposal.[2][4]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: All rinsate from the decontamination process must be collected and disposed of as liquid hazardous waste.[2][4]
-
Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, following your institution's guidelines.[2][4]
5. Spill Management:
In the event of a spill, follow these procedures immediately:
| Spill Size | Procedure |
| Small Spills (within a fume hood) | Ensure proper PPE is worn. Contain the spill with an inert absorbent material like vermiculite or sand.[3][4] Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3][4] Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3] |
| Large Spills (or spills outside a fume hood) | Evacuate the immediate area and alert others.[3][4] Restrict access to the spill area.[3] Follow your institution's emergency procedures and contact the Environmental Health and Safety (EHS) department.[3] |
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1][3]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by licensed personnel.[1][3]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling (4-Ethoxy-2,3-difluorophenyl)boronic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of (4-Ethoxy-2,3-difluorophenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1] A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed if contaminated.[4] | To prevent skin contact which can lead to skin irritation.[1][2][3] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] Use a NIOSH-approved respirator if dust is generated or ventilation is inadequate. | To prevent inhalation of dust which may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
All handling of this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4]
2. Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood.
-
Ensure a spill kit is readily accessible.
3. Weighing and Transferring:
-
To avoid generating dust, do not weigh the compound directly on an open balance.[4]
-
Pre-tare a sealed container (e.g., a vial with a lid) inside the fume hood.[4]
-
Carefully transfer the desired amount of the compound into the pre-tared container within the fume hood.[4]
-
Seal the container before removing it from the fume hood for weighing.[4]
-
If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.[4]
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after completing the handling procedure.[1][2]
5. Storage:
Disposal Plan
1. Waste Segregation and Collection:
-
This compound is a halogenated organic compound and should be disposed of as hazardous waste.
-
Collect all waste, including contaminated consumables (e.g., gloves, weigh boats), in a designated and properly sealed hazardous waste container.
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and the associated hazards (Irritant).
3. Disposal:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[1][2] This should be handled by an approved waste disposal plant.[1][2]
Workflow and Safety Protocol
Caption: Key steps for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
